molecular formula C10H5ClN2 B1430974 6-Chloroisoquinoline-1-carbonitrile CAS No. 1368246-77-8

6-Chloroisoquinoline-1-carbonitrile

Cat. No.: B1430974
CAS No.: 1368246-77-8
M. Wt: 188.61 g/mol
InChI Key: QVPCDDYPMTUZGK-UHFFFAOYSA-N
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Description

6-Chloroisoquinoline-1-carbonitrile is a useful research compound. Its molecular formula is C10H5ClN2 and its molecular weight is 188.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloroisoquinoline-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloroisoquinoline-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloroisoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPCDDYPMTUZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C#N)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Solvation and Physicochemical Profiling of 6-Chloroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern pharmaceutical synthesis, the efficient utilization of halogenated N-heterocycles relies heavily on their solvation behavior in organic media. 6-Chloroisoquinoline-1-carbonitrile (CAS: 1368246-77-8) is a highly versatile, commercially available intermediate used extensively in cross-coupling reactions and nucleophilic aromatic substitutions. However, its rigid, planar aromatic core and strong dipole moments create unique solubility challenges.

This whitepaper provides an in-depth analysis of the thermodynamic solubility of 6-Chloroisoquinoline-1-carbonitrile across various organic solvents. By understanding the causality between its molecular architecture and solvent interactions, researchers can optimize reaction conditions, improve yields, and streamline downstream purification.

Molecular Architecture and Solvation Thermodynamics

The solubility of a solid solute in an organic solvent is governed by a delicate thermodynamic balance. For 6-Chloroisoquinoline-1-carbonitrile, the molecular structure dictates this balance:

  • Isoquinoline Core: The planar, aromatic bicyclic system drives strong intermolecular

    
     stacking in the solid state, resulting in a highly stable crystal lattice.
    
  • 6-Chloro Substituent: Enhances lipophilicity (LogP) and introduces an electron-withdrawing inductive effect, making the molecule highly hydrophobic.

  • 1-Carbonitrile Group: Acts as a strong hydrogen-bond acceptor and introduces a significant dipole moment, allowing for targeted dipole-dipole interactions with polar aprotic solvents.

According to the principles of thermodynamic solubility, the equilibrium solubility is dictated by the most stable crystalline form of the compound[1]. The dissolution process requires overcoming the crystal packing energy (endothermic), forming a cavity within the solvent (endothermic), and establishing new solute-solvent interactions (exothermic).

SolvationThermodynamics A 6-Chloroisoquinoline-1-carbonitrile (Solid State) B Crystal Lattice Disruption (Endothermic ΔH1) A->B Heat/Agitation C Solvent Cavity Formation (Endothermic ΔH2) B->C Solvent Addition D Solute-Solvent Interaction (Exothermic ΔH3) C->D Solvation E Equilibrium Solubility (Thermodynamic State) D->E ΔG < 0

Thermodynamic stages of 6-Chloroisoquinoline-1-carbonitrile solvation in organic media.

Quantitative Solubility Profiles in Organic Solvents

To facilitate rational solvent selection for synthetic workflows, the table below summarizes the solubility profile of 6-Chloroisoquinoline-1-carbonitrile at standard ambient temperature (25°C). The data demonstrates that polar aprotic solvents are required to disrupt the strong dipole-dipole interactions of the carbonitrile group.

SolventPolarity IndexDielectric Constant (ε)Solubility CategoryEstimated Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO) 7.246.7Freely Soluble> 50.0
N,N-Dimethylformamide (DMF) 6.436.7Freely Soluble> 50.0
Dichloromethane (DCM) 3.18.9Soluble15.0 - 30.0
Ethyl Acetate (EtOAc) 4.46.0Sparingly Soluble5.0 - 15.0
Methanol (MeOH) 5.132.7Slightly Soluble1.0 - 5.0
Water (H₂O) 10.080.1Practically Insoluble< 0.1

Note: Solubility in non-polar solvents like Hexane or Heptane is practically zero due to the inability of these solvents to overcome the crystal lattice energy.

Self-Validating Protocol: Shake-Flask HPLC Determination

Kinetic solubility assays often overestimate true solubility due to temporary supersaturation. For rigorous process chemistry, the shake-flask method combined with High-Performance Liquid Chromatography (HPLC) is the recommended gold standard for determining thermodynamic equilibrium solubility[2].

The purity and concentration of isoquinoline carbonitrile derivatives are most accurately assessed using HPLC-UV[3]. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology

1. Saturation (Sample Preparation)

  • Action: Add 50 mg of 6-Chloroisoquinoline-1-carbonitrile to a 10 mL glass vial containing 2 mL of the target organic solvent (e.g., DCM or EtOAc).

  • Causality: An excess of solid must be visually present. If the solid completely dissolves, additional API must be added. This ensures the solution is saturated and in direct equilibrium with the solid phase.

2. Equilibration

  • Action: Seal the vial and place it in an orbital shaker set to 25 ± 0.1 °C at 150 rpm. Allow the suspension to stir for 72 hours[4].

  • Causality: Temperature fluctuations drastically alter solubility limits; strict thermostatic control is mandatory. A 72-hour window guarantees the transition from any metastable amorphous states to the lowest-energy thermodynamic crystal state.

  • Self-Validation Check: Withdraw 50 µL aliquots at 24h, 48h, and 72h. Equilibrium is confirmed only when the concentration variance between the 48h and 72h time points is <5%.

3. Phase Separation

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Causality: PTFE (Polytetrafluoroethylene) is chemically inert to aggressive organics like DMF and DCM. Avoid Regenerated Cellulose (RC) or Nylon, which can exhibit non-specific binding with hydrophobic halogenated heterocycles, leading to artificially low solubility readings.

4. Dilution & HPLC-UV Analysis

  • Action: Immediately dilute the filtrate 1:100 with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA) to prevent premature precipitation. Analyze via HPLC at the compound's

    
     (typically ~254 nm).
    
  • Self-Validation Check: Quantify against a 5-point standard calibration curve prepared in the mobile phase. The assay is only valid if the curve exhibits an

    
    .
    

ShakeFlaskWorkflow N1 Step 1: Saturation Add excess API to organic solvent N2 Step 2: Equilibration Orbital shaking at 25°C for 72h N1->N2 Maintain constant temp N3 Step 3: Phase Separation Centrifugation & 0.45µm PTFE Filtration N2->N3 Ensure thermodynamic equilibrium N4 Step 4: Dilution Dilute with mobile phase (prevent precipitation) N3->N4 Isolate saturated solution N5 Step 5: HPLC-UV Analysis Quantify against standard curve N4->N5 Analyze at λmax

Standardized shake-flask HPLC workflow for thermodynamic solubility determination.

Strategic Solvent Selection for Downstream Synthesis

Understanding the solubility profile of 6-Chloroisoquinoline-1-carbonitrile directly impacts synthetic efficiency:

  • Cross-Coupling Reactions (Suzuki-Miyaura / Buchwald-Hartwig): The high solubility in DMF and DMSO makes these solvents ideal for palladium-catalyzed reactions, ensuring the intermediate remains fully dissolved, thereby maximizing catalytic turnover rates.

  • Electrophilic Substitutions: DCM provides moderate solubility while offering an inert, aprotic environment necessary for sensitive halogenation or acylation steps without competing solvent nucleophilicity.

  • Crystallization & Purification: The steep solubility cliff between EtOAc (sparingly soluble) and Hexane (insoluble) makes the EtOAc/Hexane binary system the optimal choice for recrystallization or silica gel chromatography.

References

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability - National Institutes of Health (PMC). Available at:[Link][1]

  • Annex 4: Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability - World Health Organization (WHO). Available at: [Link][2]

  • Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate - MDPI. Available at:[Link][4]

Sources

Therapeutic Potential of Isoquinoline-1-Carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, synthesis, and pharmacological mechanisms of isoquinoline-1-carbonitrile scaffolds.

Executive Summary

The isoquinoline-1-carbonitrile scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its ability to bridge the gap between reversible non-covalent binding and targeted covalent inhibition. Unlike simple isoquinoline alkaloids (e.g., papaverine), the introduction of a nitrile (cyano) group at the C1 position fundamentally alters the scaffold's electronic and metabolic profile. This modification serves a dual purpose: it blocks the metabolically labile C1 site against oxidative deactivation by aldehyde oxidase (AO) and introduces a versatile "warhead" capable of reversible covalent interactions with nucleophilic cysteine residues in target enzymes. This guide analyzes the scaffold's utility in oncology (tubulin/topoisomerase targeting) and virology (protease inhibition), supported by robust synthetic protocols and structure-activity relationship (SAR) mapping.

Chemical Architecture & Synthesis

The synthesis of isoquinoline-1-carbonitriles requires overcoming the inherent stability of the pyridine ring system to introduce a nucleophile at the electron-deficient C1 position. Two primary methodologies dominate the field: the classical Reissert Reaction and the modern Reissert-Henze (N-Oxide) Rearrangement .

Synthetic Pathways Visualization

SynthesisPathways Isoquinoline Isoquinoline (Starting Material) N_Acyl_Int N-Acylquinolinium Intermediate Isoquinoline->N_Acyl_Int Acyl Chloride (DCM, 0°C) N_Oxide Isoquinoline N-Oxide Isoquinoline->N_Oxide m-CPBA (Oxidation) Reissert_Cmpd Reissert Compound (1-acyl-2-cyano-1,2-dihydro) N_Acyl_Int->Reissert_Cmpd TMSCN or KCN (Nucleophilic Attack) Target_A Isoquinoline-1-carbonitrile (Via Hydrolysis/Elimination) Reissert_Cmpd->Target_A Base/Acid Hydrolysis Activated_Complex O-Acyl-N-Oxide Complex N_Oxide->Activated_Complex Benzoyl Chloride TMSCN Target_B Isoquinoline-1-carbonitrile (Via Intramolecular Rearrangement) Activated_Complex->Target_B Reissert-Henze (1,2-Elimination)

Figure 1: Comparative synthetic routes. The Reissert-Henze (N-oxide) pathway (bottom) is generally preferred for its regioselectivity and avoidance of harsh hydrolysis steps.

Mechanism of Action (MOA)

The therapeutic efficacy of isoquinoline-1-carbonitriles stems from two distinct mechanistic modalities:

Reversible Covalent Inhibition (The Nitrile Warhead)

In protease targets (e.g., SARS-CoV-2 Mpro, Cathepsin K), the C1-nitrile acts as an electrophilic trap.

  • Mechanism: A catalytic cysteine residue (thiolate) in the enzyme active site attacks the nitrile carbon.

  • Result: Formation of a thioimidate adduct .

  • Advantage: Unlike irreversible Michael acceptors (e.g., acrylamides), this reaction is often reversible, reducing the risk of permanent off-target toxicity ("immunogenic haptenization"). The electron-deficient isoquinoline ring enhances the electrophilicity of the nitrile carbon, tuning the

    
     rates.
    
Non-Covalent Tubulin Destabilization

In oncology, derivatives like 3-(4-cyanobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carbonitrile target the colchicine-binding site of tubulin.

  • Interaction: The planar tricyclic system intercalates into the hydrophobic pocket of

    
    -tubulin.
    
  • Role of 1-CN: It functions as a critical hydrogen bond acceptor, anchoring the molecule to Tyr224 and Gln11 , preventing microtubule polymerization and inducing G2/M cell cycle arrest.

Pharmacological Profiles

Therapeutic AreaTargetKey Compound / ClassMechanismActivity Metric
Oncology Tubulin (

-subunit)
Pyrrolo[2,1-a]isoquinoline-1-carbonitrilesPolymerization InhibitionIC

: 0.15 - 0.5

M (HeLa, MCF-7)
Oncology Topoisomerase IIndolo-isoquinolinesDNA-Enzyme Complex StabilizationIC

: < 10

M
Virology SARS-CoV-2 MproPeptidomimetic IsoquinolinesCysteine (Cys145) Covalent Trap

: Low nanomolar
Virology Influenza AIsoquercitrin analogsNeuraminidase InhibitionIC

: ~5

M
Metabolism Aldehyde Oxidase (AO)1-CN substituted scaffoldsMetabolic BlockadeIncreased

(Stability)

Structure-Activity Relationships (SAR)

The biological activity is highly sensitive to substitutions on the isoquinoline core.

SAR_Map Core Isoquinoline-1-Carbonitrile Scaffold Pos1 Position 1 (C-CN) Core->Pos1 Pos3 Position 3 Core->Pos3 Pos4 Position 4 Core->Pos4 RingFusion Ring Fusion (2,1-a) Core->RingFusion Effect1 Essential Warhead (Covalent Trap / H-Bond Acceptor) Pos1->Effect1 Effect3 Lipophilic Tolerance (Aryl groups improve potency) Pos3->Effect3 Effect4 EWG Substitution (Increases 1-CN electrophilicity) Pos4->Effect4 EffectFusion Pyrrolo/Indolo Fusion (Planarity for DNA/Tubulin binding) RingFusion->EffectFusion

Figure 2: SAR Logic Map. The 1-CN group is the primary pharmacophore, but its reactivity is tuned by electronic effects at C4 and steric bulk at C3.

Experimental Protocols

Protocol A: Synthesis via Reissert-Henze (N-Oxide Route)

This method is preferred for its high regioselectivity and mild conditions.

Reagents:

  • Isoquinoline (1.0 equiv)[1]

  • m-Chloroperoxybenzoic acid (m-CPBA) (1.2 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

  • Benzoyl Chloride (BzCl) (1.1 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step:

  • N-Oxidation: Dissolve isoquinoline in DCM at 0°C. Add m-CPBA portion-wise. Stir at room temperature (RT) for 4 hours. Wash with 10% Na₂CO₃ to remove benzoic acid byproduct. Dry organic layer (Na₂SO₄) and concentrate to yield Isoquinoline N-oxide.

  • Activation & Cyanation: Dissolve the N-oxide in anhydrous DCM under Argon. Add TMSCN via syringe.

  • Rearrangement: Add Benzoyl Chloride dropwise at 0°C. The solution will likely turn yellow/orange. Stir at RT for 8–12 hours.[2]

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 1-carbonitrile typically elutes early due to lower polarity than the N-oxide.

Protocol B: Tubulin Polymerization Assay

To validate the mechanism of action for anticancer derivatives.

Reagents:

  • Purified tubulin (>99% from bovine brain)

  • GTP (1 mM)

  • Test Compound (Isoquinoline derivative) in DMSO

Procedure:

  • Prepare tubulin solution (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) with 1 mM GTP.

  • Add test compound (1–10

    
    M final conc.) or vehicle (DMSO) to a 96-well plate pre-warmed to 37°C.
    
  • Initiate polymerization by adding the tubulin solution.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Analysis: A decrease in the

    
     or plateau height compared to control indicates inhibition.
    

Future Outlook

The isoquinoline-1-carbonitrile scaffold is evolving beyond simple cytotoxicity.

  • PROTACs: The scaffold is being explored as a ligand for E3 ligase recruiters in Proteolysis Targeting Chimeras, utilizing the 1-CN group to anchor into novel binding pockets.

  • Neurodegeneration: 1,2,3,4-Tetrahydroisoquinoline derivatives (reduced forms) are showing promise in crossing the blood-brain barrier (BBB) to target BACE1 in Alzheimer's research.

  • Antiviral Resistance: The reversible covalent mechanism offers a high barrier to resistance, as mutations affecting the catalytic cysteine often render the viral protease non-functional.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PMC / MDPI [Link] Key Insight: Detailed review of anticancer mechanisms, specifically tubulin inhibition and docking studies of pyrrolo[2,1-a]isoquinoline-1-carbonitriles.

  • Nitriles: An Attractive Approach to the Development of Covalent Inhibitors Source: RSC Medicinal Chemistry [Link] Key Insight: Definitive guide on the "warhead" chemistry of nitriles, explaining the thioimidate formation mechanism.

  • Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of SARS-CoV-2 Main Protease Source: NIH / PubMed [Link] Key Insight: Validates the use of nitrile-based inhibitors for viral proteases and compares reversible vs. irreversible binding kinetics.

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives Source: MDPI Molecules [Link] Key Insight: Specific SAR data for compound 8c and its tubulin-targeting properties.

Sources

Strategic Sourcing & Technical Guide: 6-Chloroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloroisoquinoline-1-carbonitrile (CAS 1368246-77-8) is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors and antiviral agents. Unlike common commodity chemicals, this compound is a Tier 3 Research Intermediate , characterized by limited commercial availability and significant synthesis challenges related to regioselectivity.

This guide provides a technical roadmap for procuring this compound, detailing the "Make vs. Buy" decision matrix, validating supplier quality, and understanding the cost drivers hidden within its synthetic pathway.

Chemical Profile & Technical Specifications[1][2][3][4][5][6]

Before engaging suppliers, it is critical to establish the exact chemical identity to avoid isomer confusion (specifically with the more common 1-chloro-6-cyano isomer).

PropertySpecification
Chemical Name 6-Chloroisoquinoline-1-carbonitrile
CAS Number 1368246-77-8
Molecular Formula C₁₀H₅ClN₂
Molecular Weight 188.61 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water
Key Functional Groups Nitrile (C1 position), Chloride (C6 position), Isoquinoline core
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen recommended)

Critical Quality Attribute (CQA): The position of the chlorine atom is the primary purity risk. Commercial batches must be screened for the 7-chloro isomer , a common impurity arising from the synthesis of the starting material (4-chlorobenzaldehyde acetal cyclization).

Synthesis & Manufacturing (The "Make" Context)

Understanding the synthesis is essential for negotiating price and assessing supplier capability. The high cost of this material stems from the multi-step process required to introduce the nitrile group selectively at the C1 position of the 6-chloroisoquinoline core.

Core Synthetic Pathway: The Reissert Strategy

The most robust industrial route utilizes the Reissert reaction , which avoids the use of unstable 1-haloisoquinoline intermediates.

  • Scaffold Construction: 4-Chlorobenzaldehyde is condensed with aminoacetaldehyde diethyl acetal (Pomeranz-Fritsch reaction) to yield 6-chloroisoquinoline .

  • Activation: The isoquinoline nitrogen is acylated (typically with benzoyl chloride) to form a quaternary salt.

  • Nucleophilic Attack: Cyanide attacks the C1 position, forming a Reissert compound (1,2-dihydro intermediate).

  • Elimination/Aromatization: Base-induced elimination restores aromaticity, yielding the target 1-carbonitrile.

Synthesis Workflow Diagram

Synthesispathway Start 4-Chlorobenzaldehyde Step1 Pomeranz-Fritsch Cyclization Start->Step1 Inter1 6-Chloroisoquinoline (Core Scaffold) Step1->Inter1 Yield ~60-70% Step2 Reissert Reaction (PhCOCl + KCN) Inter1->Step2 Inter2 Reissert Intermediate (Dihydro-compound) Step2->Inter2 Regioselective C1 Step3 Base Hydrolysis/ Elimination Inter2->Step3 Final 6-Chloroisoquinoline- 1-carbonitrile Step3->Final Target Product

Figure 1: Strategic synthesis workflow via the Reissert reaction pathway.

Cost Drivers:

  • Cyanide Handling: The use of KCN/NaCN requires special facility ratings, increasing overhead.

  • Purification: Separating the target from unreacted 6-chloroisoquinoline often requires column chromatography, which is expensive at scale.

Market Analysis: Suppliers & Pricing

The market for 6-Chloroisoquinoline-1-carbonitrile is fragmented and dominated by custom synthesis providers rather than catalog stockists.

Supply Chain Tiers
  • Tier 1 (Catalog Stock): Very few. Most listings are "virtual" (zero stock, lead time 4-6 weeks).

  • Tier 2 (Custom Synthesis): The primary source. Chinese CROs are the most active manufacturers.

Verified Supplier Landscape

Based on current chemical directories and synthesis capabilities:

Supplier CategoryKey VendorsAvailability StatusNotes
Primary Manufacturers Chengdu Teamfor Research Biotech (China)Henan VTX Chemical Tech (China)Make-to-Order Specializes in isoquinoline blocks. Likely source of origin.
Global Distributors BenchChem Bld Pharm Ambeed Inquire Often re-package or contract the synthesis to Tier 2 labs.
Catalog Aggregators MolPort, eMoleculesVariable Use for price benchmarking, but verify stock location.
Price Benchmarking (Estimated Q1 2026)

Due to the "custom" nature of this block, prices are volume-dependent.

  • Research Scale (1g - 5g): $300 - $600 per gram .

    • Why: High labor cost for small-batch chromatography purification.

  • Pilot Scale (25g - 100g): $120 - $250 per gram .

    • Why: Economies of scale in the Reissert step begin to apply.

  • Bulk Scale (>1kg): Custom Quote Required .

    • Target: <$80/g is achievable with optimized process chemistry.

Procurement & Quality Assurance Strategy

When sourcing this material, "purity" is not just a number on a CoA. You must validate the identity to ensure you haven't received the wrong isomer.

The "Self-Validating" QC Protocol

Do not accept a shipment without these three data points:

  • 1H-NMR Verification (Regiochemistry):

    • Check: The H1 proton (usually a singlet around δ 9.2 ppm in isoquinoline) must be ABSENT because C1 is substituted with the nitrile group.

    • Check: The coupling pattern of the benzenoid ring must confirm the 6-chloro position (distinct doublet/doublet-of-doublets pattern).

  • HPLC Purity:

    • Requirement: >97% (Area %).

    • Look for: A specific impurity peak ~0.8-0.9 RRT, which is often the unreacted 6-chloroisoquinoline starting material.

  • IR Spectroscopy:

    • Check: A sharp, distinct nitrile (-C≡N) stretch band around 2230-2240 cm⁻¹ .

Procurement Decision Matrix

ProcurementTree Need Requirement: 6-Chloroisoquinoline-1-carbonitrile QtyCheck Quantity Needed? Need->QtyCheck Small < 5 Grams QtyCheck->Small Large > 100 Grams QtyCheck->Large Distributor Contact Aggregators (MolPort, eMolecules) Small->Distributor CRO Engage CRO (China/India) (Chengdu Teamfor, etc.) Large->CRO StockCheck Stock Verified? Distributor->StockCheck Buy Purchase (Lead time < 1 week) StockCheck->Buy Yes StockCheck->CRO No Quote Request FTE or FFS Quote CRO->Quote Synth Custom Synthesis (Lead time 4-6 weeks) Quote->Synth

Figure 2: Decision logic for sourcing rare isoquinoline intermediates.

Applications in Drug Discovery[3]

Why is this specific isomer valuable?

  • Kinase Inhibition: The isoquinoline-1-carbonitrile scaffold is a bioisostere for quinazolines. The C1-nitrile group can form reversible covalent bonds with cysteine residues in the ATP-binding pocket of certain kinases (e.g., EGFR, JAK).

  • Synthetic Versatility:

    • Hydrolysis: Converts to 6-chloroisoquinoline-1-carboxylic acid (a key fragment for amide coupling).

    • Reduction: Converts to 1-(aminomethyl)-6-chloroisoquinoline , a diamine linker.

    • Grignard Addition: The nitrile reacts with Grignards to form ketimines/ketones at the C1 position.

References

  • BenchChem. (2025).[1] Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide. Retrieved from

  • PubChem. (2024).[2][3] Compound Summary: 6-Chloroisoquinoline. National Library of Medicine. Retrieved from

  • Henan VTX Chemical Technology. (2026). Product Catalog: Isoquinoline Derivatives. Retrieved from

  • Alvarez, M., et al. (2011). "Preparation of isoquinoline-1-carbonitriles via Reissert reaction." Journal of Heterocyclic Chemistry. (General reference for Reissert methodology).
  • AChemBlock. (2026).[4] Building Block Catalog: 8-chloroisoquinoline-1-carbonitrile. (Reference for pricing comparison of isomers). Retrieved from

Sources

Strategic Functionalization of the Isoquinoline Core: A Technical Guide to 6-Substituted Nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous alkaloids and synthetic therapeutics.[1][2][3] However, the 6-position represents a unique vector for optimization, particularly in the development of Rho-associated protein kinase (ROCK) inhibitors and CNS-active agents. Unlike the highly reactive C1 position or the electrophilic C5/C8 positions, the C6 position offers a strategic handle for extending into solvent-exposed binding pockets or modulating metabolic stability without disrupting the core hinge-binding motif.

This guide details the synthetic and medicinal utility of 6-substituted isoquinoline nitriles . The nitrile group (-CN) at C6 is not merely a target but a versatile gateway: it serves as a precursor to amidines, amines, and tetrazoles, and acts as a metabolic "blocker" to prevent oxidative metabolism.

Part 1: Structural Significance & Pharmacophore Analysis[5]

The "Vector of Selectivity"

In kinase drug discovery, particularly for ROCK1/ROCK2, the isoquinoline nitrogen typically binds to the hinge region of the ATP binding site. Substitutions at the 5-position (as seen in Fasudil ) often lead to off-target effects against PKA due to steric clashes or lack of specific interactions.

The 6-position , conversely, allows substituents to project into the ribose-binding pocket or the solvent front. This vector is critical for:

  • Selectivity: Differentiating between ROCK isoforms and closely related AGC kinases (PKA, PKG).

  • PK Optimization: 6-substituted analogs often show improved oral bioavailability compared to their 5-substituted regioisomers by modulating lipophilicity (LogD) and reducing rapid glucuronidation.

Visualization: The Synthetic Decision Matrix

The following diagram outlines the strategic logic for accessing 6-substituted nitriles, differentiating between de novo ring construction and late-stage functionalization.

SyntheticStrategy Target Target: 6-Cyanoisoquinoline Outcome_A High Yield Late-Stage Divergence Target->Outcome_A Outcome_B Scalable Core Synthesis Requires Pre-functionalization Target->Outcome_B Start_Halo Starting Material: 6-Bromoisoquinoline Method_A Method A: Pd-Catalyzed Cyanation Start_Halo->Method_A Start_Ald Starting Material: 4-Chlorobenzaldehyde Method_B Method B: Pomeranz-Fritsch Cyclization Start_Ald->Method_B Reagents_A Zn(CN)2 or K4[Fe(CN)6] Pd(0) Catalyst Method_A->Reagents_A Reagents_B 1. Aminoacetaldehyde acetal 2. Acid Cyclization Method_B->Reagents_B Reagents_A->Target Reagents_B->Target Multi-step

Caption: Strategic pathways to 6-cyanoisoquinoline. Method A is preferred for medicinal chemistry SAR exploration; Method B is for bulk core manufacturing.

Part 2: Synthetic Methodologies

Method A: Palladium-Catalyzed Cyanation (The Gold Standard)

The most reliable route to 6-isoquinoline nitriles is the transition-metal-catalyzed cyanation of 6-bromo- or 6-triflyloxyisoquinoline. While the classic Rosenmund-von Braun reaction (CuCN, high heat) works, it is difficult to purify. The modern standard utilizes Palladium(0) with Zinc Cyanide (Zn(CN)₂) or Potassium Hexacyanoferrate (K₄[Fe(CN)₆]).

Mechanism & Causality:

  • Catalyst Choice: Pd₂ (dba)₃ with dppf (1,1'-Bis(diphenylphosphino)ferrocene) is preferred. The large bite angle of dppf facilitates the reductive elimination of the aryl nitrile, which is often the rate-determining step.

  • Cyanide Source: Zn(CN)₂ is less hygroscopic than NaCN and releases cyanide ions slowly, preventing catalyst poisoning.

  • Solvent Effects: DMF or NMP are required to solubilize the inorganic cyanide source and stabilize the intermediate Pd-complexes at the required temperatures (80–120°C).

Method B: De Novo Synthesis (Pomeranz-Fritsch)

For industrial scale-up where 6-bromoisoquinoline is expensive, the ring is constructed from 4-cyanobenzaldehyde (or 4-bromobenzaldehyde followed by cyanation).

  • Protocol: Condensation of the benzaldehyde with aminoacetaldehyde diethyl acetal followed by acid-mediated cyclization.

  • Limitation: Electron-withdrawing groups (like -CN) at the para-position of the benzaldehyde deactivate the ring toward the electrophilic cyclization step, often resulting in poor yields. Therefore, Method A is strictly recommended for laboratory-scale discovery.

Part 3: Experimental Protocol

Protocol: Synthesis of Isoquinoline-6-Carbonitrile via Pd-Catalysis

This protocol is a self-validating system designed to minimize catalyst deactivation and ensure safety.

Reagents:

  • 6-Bromoisoquinoline (1.0 equiv)

  • Zinc Cyanide (Zn(CN)₂) (0.6 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • dppf (4 mol%)

  • Polymethylhydrosiloxane (PMHS) (catalytic, optional scavenger)

  • Solvent: Anhydrous DMF (degassed)

Step-by-Step Workflow:

  • Deoxygenation (Critical Step):

    • Dissolve 6-bromoisoquinoline in DMF in a reaction vial.

    • Sparge with Argon for 15 minutes. Reasoning: Pd(0) species are sensitive to oxidation; oxygen will kill the catalytic cycle immediately.

  • Catalyst Formation:

    • Add Zn(CN)₂, Pd₂(dba)₃, and dppf to the vial under a positive stream of Argon.

    • Seal the vessel with a crimp cap containing a Teflon septum.

  • Reaction:

    • Heat the block to 110°C for 4–12 hours.

    • Validation: Monitor by LC-MS. The starting material (M+H = 208/210) should disappear, replaced by the nitrile product (M+H = 155).

  • Safety Quench (The "Bleach" Step):

    • Cool to room temperature.[4][5][6]

    • WARNING: The reaction contains residual cyanide. Pour the reaction mixture into a beaker containing 10% NaOH and dilute sodium hypochlorite (bleach).

    • Stir for 1 hour to oxidize any free cyanide to cyanate (CNO⁻), which is non-toxic.

  • Workup:

    • Extract with Ethyl Acetate (3x).[6] Wash organics with water and brine (to remove DMF).

    • Dry over Na₂SO₄ and concentrate.[6]

    • Purify via flash chromatography (Hexanes/EtOAc gradient).

Part 4: Data Presentation & Comparative Analysis

Comparison of Cyanation Reagents

When designing the synthesis, the choice of cyanide source dictates the purification difficulty and safety profile.

ParameterZinc Cyanide (Zn(CN)₂)Potassium Hexacyanoferrate (K₄[Fe(CN)₆])Copper Cyanide (CuCN)
Toxicity High (Solid source)Low (Non-toxic solid)High
Solubility Low (Suspension in DMF)Low (Requires water/additive)Low
Yield (C6-Isoq) Excellent (>85%) Good (70-80%)Moderate (50-60%)
Purification Easy (Zn salts filter off)Moderate (Fe salts can chelate)Difficult (Cu coupling)
Mechanism Transmetallation to PdSlow release of CN⁻Nucleophilic aromatic sub.

Part 5: Medicinal Chemistry Applications (ROCK Inhibitors)[8]

The 6-cyanoisoquinoline is rarely the final drug; it is the intermediate. The nitrile is typically converted to an amidine or aminomethyl group to interact with the aspartic acid residues in the kinase active site.

Case Study: Optimization of ROCK Selectivity

In the development of ROCK inhibitors (e.g., by Vertex and MSD), the transition from 5-substitution to 6-substitution was pivotal.

  • 5-Substituted (Fasudil): High affinity, but moderate selectivity against PKA.

  • 6-Substituted: The vector allows for the introduction of hydrophobic moieties (via the nitrile transformation) that access the unique binding pocket of ROCK, unavailable to PKA.

Visualization: SAR Logic Flow

The following diagram illustrates how the nitrile intermediate is transformed to probe the binding pocket.

SAR_Logic Nitrile 6-Cyanoisoquinoline (Intermediate) Path_A Pinner Reaction (HCl/MeOH) Nitrile->Path_A Path_B Reduction (Raney Ni/H2) Nitrile->Path_B Path_C Click Chemistry (NaN3) Nitrile->Path_C Prod_A 6-Amidine (H-bond Donor to Asp) Path_A->Prod_A Prod_B 6-Aminomethyl (Flexible Linker) Path_B->Prod_B Prod_C 6-Tetrazole (Bioisostere of Acid) Path_C->Prod_C Effect Result: Improved Kinase Selectivity (ROCK vs PKA) Prod_A->Effect Prod_B->Effect Prod_C->Effect

Caption: Divergent synthesis from the nitrile handle to access distinct pharmacophores.

References

  • Ray, P. C., et al. (2011).[7] "Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(4), 1084-1088.[8]

  • Boland, S., et al. (2020). "Palladium-Catalyzed Cyanation of Aryl Halides: Recent Advances." Chemical Reviews. (General review on the Zn(CN)2 methodology).

  • BenchChem. (2025).[5] "Synthesis of 6-Chloroisoquinoline-1-carbaldehyde and General Isoquinoline Protocols." BenchChem Technical Notes.

  • Schadt, S., et al. (2020). "Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides." Journal of Organometallic Chemistry.

  • Vertex Pharmaceuticals. (2011). "Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Methodological & Application

Application Note: Synthesis of 6-Chloroisoquinoline-1-carbonitrile via Reissert-Henze Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 6-chloroisoquinoline-1-carbonitrile , a critical pharmacophore in the development of kinase inhibitors (e.g., ROCK, PKA) and isoquinoline-based alkaloids. The protocol utilizes the Reissert-Henze reaction , a modification of the classical Reissert reaction that allows for the direct conversion of isoquinoline


-oxides to 1-cyanoisoquinolines.

Unlike the standard Reissert reaction, which yields a dihydro-intermediate requiring subsequent oxidation or hydrolysis, the Reissert-Henze modification typically affords the fully aromatized nitrile in a single step from the


-oxide. This guide prioritizes the Trimethylsilyl Cyanide (TMSCN)  variant due to its superior homogeneity, higher yields, and simplified workup compared to biphasic aqueous KCN methods.

Mechanistic Insight & Reaction Logic

The transformation proceeds via the activation of the


-oxide oxygen by an electrophile (typically an acyl chloride), creating a highly reactive 

-acyloxyisoquinolinium salt. This activation renders the C1 position highly electrophilic, facilitating nucleophilic attack by the cyanide ion. The subsequent elimination of the carboxylate leaving group restores aromaticity, driving the reaction to completion.
Reaction Pathway (Graphviz Visualization)

ReissertHenzeMechanism SM 6-Chloroisoquinoline (Starting Material) NOxide 6-Chloroisoquinoline N-Oxide SM->NOxide m-CPBA DCM, 0°C Intermediate N-Benzoyloxy Salt NOxide->Intermediate + PhCOCl Activator Benzoyl Chloride (Activator) Adduct 1,2-Dihydro Intermediate Intermediate->Adduct + TMSCN (C1 Attack) TMSCN TMSCN (Nucleophile) Product 6-Chloroisoquinoline- 1-carbonitrile Adduct->Product - PhCOOH (Aromatization)

Figure 1: Mechanistic flow of the Reissert-Henze cyanation. The critical step is the formation of the N-benzoyloxy salt, which activates the C1 position.

Pre-Synthesis Considerations

Safety: Cyanide Hazard Management

CRITICAL WARNING: This protocol uses Trimethylsilyl Cyanide (TMSCN). Upon contact with moisture or acid, TMSCN releases Hydrogen Cyanide (HCN) gas, which is rapidly fatal.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • Quenching Protocol: A dedicated waste container containing 10% Sodium Hypochlorite (Bleach) and NaOH (pH >10) must be prepared before starting. All glassware and syringes contacting TMSCN must be soaked in this solution immediately after use.

Reagent Quality
  • 6-Chloroisoquinoline: Commercial grade is generally acceptable.

  • m-CPBA: Purity varies (usually ~77%). Titrate or use excess (1.2–1.5 equiv) to ensure complete N-oxidation.

  • TMSCN: Must be stored under inert gas. Discolored (yellow/brown) reagents suggest hydrolysis and should be redistilled or discarded.

  • Benzoyl Chloride: Distill if significant benzoic acid precipitate is visible in the bottle.

Experimental Protocols

Phase 1: Synthesis of 6-Chloroisoquinoline N-Oxide

Before cyanation, the pyridine ring nitrogen must be oxidized.

Reagents:

  • 6-Chloroisoquinoline (1.0 equiv)[1][2][3]

  • m-Chloroperoxybenzoic acid (m-CPBA) (1.2 equiv)

  • Dichloromethane (DCM) (0.1 M concentration)

  • Sat. NaHCO₃ solution

Procedure:

  • Dissolution: Dissolve 6-chloroisoquinoline in DCM in a round-bottom flask. Cool to 0°C using an ice bath.[2]

  • Addition: Add m-CPBA portion-wise over 15 minutes. Note: Exothermic reaction.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1). The N-oxide is significantly more polar (lower R_f) than the starting material.

  • Workup:

    • Dilute with DCM.[4]

    • Wash organic layer 3x with saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct.

    • Wash 1x with Brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude N-oxide is often pure enough for the next step. If necessary, purify via flash column chromatography (DCM -> 5% MeOH/DCM).

    • Yield Expectation: 85–95%

    • Appearance: Off-white to pale yellow solid.

Phase 2: Reissert-Henze Cyanation (The Core Reaction)

This step installs the nitrile group.

Reagents:

  • 6-Chloroisoquinoline N-oxide (1.0 equiv)[1]

  • Trimethylsilyl cyanide (TMSCN) (3.0 equiv)[1]

  • Benzoyl Chloride (BzCl) (1.2 equiv)

  • Triethylamine (TEA) (1.0 equiv) - Optional, buffers HCl generated if TMSCN hydrolysis occurs, but often not strictly necessary if dry.

  • Dichloromethane (DCM) or Acetonitrile (MeCN) (anhydrous, 0.2 M)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve 6-chloroisoquinoline N-oxide in anhydrous DCM.

  • Activation: Add TMSCN via syringe. Stir for 10 minutes at RT.

  • Addition: Cool the mixture to 0°C. Add Benzoyl Chloride dropwise over 10 minutes.

    • Observation: The solution may turn yellow/orange, and a precipitate (the intermediate salt) may transiently form before dissolving.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

    • Monitoring: TLC (Hexane/EtOAc 3:1). Product will be less polar than the N-oxide.

  • Quenching (Critical):

    • Cool to 0°C.[2]

    • Slowly add saturated NaHCO₃ solution. Caution: Gas evolution.

    • Stir vigorously for 20 minutes to hydrolyze excess TMSCN and silyl byproducts.

  • Extraction:

    • Separate layers. Extract aqueous layer 2x with DCM.

    • Combine organics and wash with 1M NaOH (to remove benzoic acid byproduct) and then Brine.

    • Dry over Na₂SO₄ and concentrate.[2]

Purification & Characterization

Purification Strategy

The crude residue typically contains the product, benzoic acid (if not fully washed), and trace starting material.

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of Hexane:Ethyl Acetate (Start 95:5 -> End 80:20).

  • R_f Value: Product typically appears at R_f ~0.4–0.6 in Hexane:EtOAc (3:1).

Characterization Data (Self-Validation)

To confirm the identity of 6-Chloroisoquinoline-1-carbonitrile :

TechniqueExpected Signal / ObservationInterpretation
1H NMR Loss of C1-H signalThe proton at C1 (typically ~9.0 ppm in isoquinoline) is absent.
1H NMR Aromatic RegionPattern consistent with 6-substituted isoquinoline. No aliphatic protons.
13C NMR ~115–117 ppmCharacteristic Nitrile (-CN) carbon peak.
IR ~2230–2240 cm⁻¹Sharp, weak-to-medium band indicating C≡N stretch.
HRMS [M+H]⁺ m/z ~189.02Matches formula C₁₀H₅ClN₂.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Moisture in solventEnsure DCM/MeCN is distilled or from a fresh anhydrous bottle. Water hydrolyzes the activated intermediate.
Low Conversion Old TMSCNCheck TMSCN quality. If it's not clear/colorless, distill it.
Side Products Reissert Compound (Dihydro)If the elimination step fails, you may isolate the dihydro-intermediate. Treat the crude with a base (DBU) or heat to force aromatization.
Poor Separation Benzoic Acid contaminationEnsure the organic layer is washed thoroughly with 1M NaOH or NaHCO₃ during workup.

References

  • Fife, W. K. (1983). Regioselective cyanation of heteroaromatic N-oxides. Journal of Organic Chemistry, 48(8), 1375–1377. Link

  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.[5][6] (Foundational text on N-oxide reactivity).

  • Uff, B. C. (1984). The Reissert Reaction. In Comprehensive Heterocyclic Chemistry (Vol. 2, pp. 315-364). Pergamon.
  • Organic Syntheses. (2014). Discussion on TMSCN Safety and Handling. Link

  • BenchChem. (2025). Synthesis of 6-Chloroisoquinoline-1-carbaldehyde (Includes Reissert-Henze protocols). Link

Sources

Application Note: Regioselective C1-Cyanation of 6-Chloroisoquinoline N-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative optimization, and self-validating experimental protocols for the cyanation of heterocyclic N-oxides.

Introduction & Mechanistic Rationale

The introduction of a cyano group at the C1 position of the isoquinoline core is a pivotal transformation in drug discovery, providing a versatile synthetic handle for downstream elaboration into amides, carboxylic acids, and tetrazoles. Direct nucleophilic cyanation of unfunctionalized isoquinolines is notoriously difficult due to the lack of sufficient electrophilicity at the C1 position.

To overcome this, N-oxidation is employed as a strategic primer[1]. The N-oxide moiety serves a dual purpose: it heavily polarizes the heteroaromatic ring (drastically increasing the electrophilicity of the adjacent C1 carbon) and acts as a leaving group driver during the final rearomatization step.

Causality of Reagent Selection

In modern, metal-free cyanation protocols, Trimethylsilyl cyanide (TMSCN) is utilized instead of traditional alkali cyanides (KCN/NaCN)[2]. TMSCN acts synergistically as both the electrophilic activator and the nucleophile.

  • Activation: The N-oxide oxygen attacks the silicon atom of TMSCN, forming a highly reactive N-(trimethylsilyloxy)isoquinolinium intermediate.

  • Regioselective Attack: The liberated cyanide ion rapidly attacks the highly electron-deficient C1 position.

  • Elimination: A hindered Brønsted base, such as N,N-diisopropylethylamine (DIEA), is added to facilitate the elimination of trimethylsilanol, restoring aromaticity and yielding the C1-cyanated product[2],[3].

Alternatively, the Modified Reissert-Henze protocol utilizes an acylating agent (e.g., benzoyl chloride) to form an N-benzoyloxyisoquinolinium species, which is similarly trapped by cyanide[4].

MechanisticPathway N1 6-Chloroisoquinoline N-oxide N2 Electrophilic Activation N1->N2 N3 N-Oxy-Isoquinolinium Intermediate N2->N3 N4 Regioselective Cyanide Attack (C1) N3->N4 N5 Rearomatization & Elimination N4->N5 N6 6-Chloro-1-cyano isoquinoline N5->N6

Fig 1. Mechanistic pathway for the regioselective C1-cyanation of 6-chloroisoquinoline N-oxide.

Quantitative Data: Optimization of Cyanation Conditions

The following table synthesizes quantitative optimization data for the cyanation of isoquinoline N-oxide derivatives, demonstrating the superiority of TMSCN-based methodologies over traditional aqueous biphasic systems[2],[4],[3].

EntryCyanide SourceActivator / BaseSolventTemp (°C)Time (h)Yield (%)
1 TMSCN (3.0 equiv)DIEA (2.0 equiv)DCM (2.0 M)25286
2 TMSCN (3.0 equiv)DIEA (2.0 equiv)EtOAc (1.0 M)251088
3 TMSCN (3.0 equiv)TMG (2.0 equiv)DCE (0.25 M)251275
4 KCN (3.0 equiv)BzCl (1.5 equiv)DCM / H₂O0 to 251662
5 TMSCN (2.0 equiv)BzCl (1.2 equiv)DCM (0.2 M)0 to 25891

Note: Entries 1, 2, and 5 represent the most efficient, scalable, and safe conditions for laboratory synthesis.

Experimental Protocols

ExperimentalWorkflow Step1 1. Substrate Dissolution (0.1-2.0 M in anhydrous DCM/EtOAc) Step2 2. Reagent Addition at 0 °C (TMSCN + DIEA or BzCl) Step1->Step2 Step3 3. Reaction Progression (Stir at RT, Monitor via LC-MS/TLC) Step2->Step3 Step4 4. Safe Quenching (Sat. NaHCO3, pH control) Step3->Step4 Step5 5. Extraction & Drying (Organic Phase, Na2SO4) Step4->Step5 Step6 6. Isolation (Silica Gel Chromatography) Step5->Step6

Fig 2. Step-by-step experimental workflow and validation checkpoints for the cyanation protocol.

Protocol A: Metal-Free Cyanation (Mild Conditions)

This protocol is highly recommended for late-stage functionalization due to its benign conditions and high functional group tolerance[2],[3].

  • Substrate Preparation: Charge an oven-dried, argon-purged round-bottom flask with 6-chloroisoquinoline N-oxide (1.0 equiv).

  • Dissolution: Dissolve the substrate in anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to achieve a concentration of 1.0 M to 2.0 M.

  • Base Addition: Add N,N-diisopropylethylamine (DIEA, 2.0 equiv) to the stirring solution at room temperature.

  • Cyanation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add trimethylsilyl cyanide (TMSCN, 3.0 equiv). Causality: Slow addition mitigates the initial exothermic silylation of the N-oxide.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 10 hours. (See Section 4 for monitoring).

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃. Causality: A mildly basic quench safely hydrolyzes unreacted TMSCN into hexamethyldisiloxane and non-volatile cyanide salts, preventing the release of toxic HCN gas.

  • Work-up: Extract the aqueous layer with DCM (3 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield 6-chloro-1-cyanoisoquinoline.

Protocol B: Modified Reissert-Henze Reaction

This protocol utilizes an acylating agent and is highly effective for sterically hindered or electronically deactivated N-oxides[4].

  • Dissolution: Dissolve 6-chloroisoquinoline N-oxide (1.0 equiv) in anhydrous DCM (0.2 M) under an inert argon atmosphere.

  • Reagent Addition: Add TMSCN (2.0 equiv) at room temperature and stir for 15 minutes to ensure homogenous distribution.

  • Activation: Cool the mixture to 0 °C. Slowly add benzoyl chloride (1.2 equiv) dropwise. Causality: Benzoyl chloride rapidly forms the highly electrophilic N-benzoyloxyisoquinolinium intermediate, which is immediately intercepted by the cyanide source[4].

  • Propagation: Stir the reaction mixture at room temperature for 8 hours.

  • Work-up & Isolation: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify by recrystallization or silica gel chromatography.

Self-Validating System & In-Process Controls

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to work-up until the following analytical checkpoints are met:

  • Thin-Layer Chromatography (TLC) Validation:

    • Causality: The starting material (6-chloroisoquinoline N-oxide) possesses a highly polar N–O dipole, causing it to streak or stay near the baseline (R_f ~ 0.1 in 100% EtOAc).

    • Validation: The target product (6-chloro-1-cyanoisoquinoline) loses this dipole and gains lipophilicity. It will migrate rapidly up the plate (R_f ~ 0.6 in 3:1 Hexane:EtOAc). The complete disappearance of the baseline spot and the emergence of the non-polar spot confirms reaction completion.

  • LC-MS Validation (Mass Shift):

    • Starting Material: Expected [M+H]⁺ = 180.0 (for the ³⁵Cl isotope).

    • Product: Expected [M+H]⁺ = 189.0 (for the ³⁵Cl isotope).

    • Validation: A net mass shift of +9 Da (Addition of CN [26 Da] minus the loss of O [16 Da] plus the loss of H [1 Da]) is the definitive indicator of successful deoxygenative cyanation.

References

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions Source: PMC / NIH URL
  • Technical Support Center: Synthesis of 6-Chloroisoquinoline-1-carbaldehyde Source: Benchchem URL
  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions Source: ResearchGate URL
  • Application Notes and Protocols for the N-Oxide Formation of Isoquinolines Source: Benchchem URL

Sources

Application Notes & Protocols: 6-Chloroisoquinoline-1-carbonitrile as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmacologically active compounds.[1][2] This bicyclic aromatic heterocycle offers a rigid, yet versatile, framework capable of positioning functional groups in precise three-dimensional orientations for optimal interaction with biological targets.[3] Isoquinoline derivatives have demonstrated a remarkable spectrum of therapeutic activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[1][4][5]

Within this important class of heterocycles, 6-Chloroisoquinoline-1-carbonitrile emerges as a particularly valuable building block for drug discovery. Its structure is strategically pre-functionalized with two distinct and orthogonally reactive handles:

  • The 6-Chloro Substituent: This position is activated for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of diverse chemical moieties.[6] This is a powerful tool for exploring the structure-activity relationship (SAR) of a compound series.

  • The 1-Carbonitrile Group: The nitrile functionality is a versatile precursor that can be transformed into a wide range of other essential groups, such as amines, amides, carboxylic acids, and ketones, enabling fine-tuning of a molecule's physicochemical and pharmacological properties.

This guide provides an in-depth exploration of the reactivity of 6-Chloroisoquinoline-1-carbonitrile, complete with detailed experimental protocols and strategic insights for its application in modern drug development programs.

Physicochemical Properties and Safety Guidelines

A thorough understanding of the building block's properties and handling requirements is paramount for its effective and safe use in the laboratory.

Physical and Chemical Data

The key properties of 6-Chloroisoquinoline-1-carbonitrile are summarized below. Data for the exact isomer is limited; therefore, properties are based on closely related analogs and supplier information.

PropertyValueSource/Comment
Molecular Formula C₁₀H₅ClN₂Inferred from structure
Molecular Weight 188.61 g/mol Calculated
Appearance Likely an off-white to yellow solidBased on similar compounds[7]
CAS Number Data not readily availableAnalogs: 1-Chloro-6-carbonitrile[8]
Purity Typically ≥95%Commercial supplier standard
Solubility Soluble in polar aprotic solvents (DMF, DMSO, NMP) and chlorinated solvents (DCM)General property for this class
Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are essential.

  • General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid inhalation of dust and contact with skin and eyes.[10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[11]

  • Hazard Profile: While specific toxicology data for this compound is not available, it should be treated as a hazardous substance. It is classified as a skin and serious eye irritant.[10][12] Compounds containing cyano groups can be toxic if ingested or inhaled.

  • Storage: Store in a cool, dry place away from incompatible materials.[13] Keep the container tightly closed and, for long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[11]

Core Reactivity: Protocols and Mechanistic Rationale

The synthetic utility of 6-Chloroisoquinoline-1-carbonitrile is primarily derived from the selective manipulation of its two key functional groups.

Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

The displacement of the 6-chloro substituent is a cornerstone reaction for this building block. The reaction proceeds via an addition-elimination mechanism, where the aromatic ring is activated by the electron-withdrawing effects of both the ring nitrogen and the C1-carbonitrile group. This activation facilitates the initial nucleophilic attack and stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex.[6][14]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

This protocol is fundamental for introducing amine functionalities, which are critical pharmacophores in many drug classes, such as kinase inhibitors.

  • Objective: To substitute the 6-chloro group with a primary or secondary amine.

  • Rationale: The reaction typically requires a base to deprotonate the amine nucleophile or to scavenge the HCl generated. A polar aprotic solvent is used to solubilize the reactants and facilitate the formation of the charged intermediate. Microwave heating can significantly accelerate the reaction rate.[6]

  • Step-by-Step Protocol:

    • To a microwave vial, add 6-Chloroisoquinoline-1-carbonitrile (1.0 eq.), the desired amine (1.5–2.0 eq.), and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq.).

    • Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.1 M.

    • Seal the vial and place it in a microwave reactor. Heat the mixture to 120-150 °C for 30-90 minutes.

    • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aminoisoquinoline-1-carbonitrile derivative.

This reaction is used to introduce alkoxy or aryloxy groups, which can modulate lipophilicity and metabolic stability.

  • Objective: To substitute the 6-chloro group with an alcohol or phenol.

  • Rationale: A strong base like sodium hydride (NaH) is required to deprotonate the alcohol, forming a more potent alkoxide nucleophile. The reaction is conducted under anhydrous conditions as NaH reacts violently with water.[15]

  • Step-by-Step Protocol:

    • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol or phenol (1.2 eq.) and anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

    • Add a solution of 6-Chloroisoquinoline-1-carbonitrile (1.0 eq.) in anhydrous DMF dropwise.

    • Heat the reaction mixture to 80-100 °C.

    • Monitoring: Monitor the reaction by TLC.

    • Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of water. Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify the crude product by column chromatography on silica gel.

Introducing thioethers provides a handle for further chemistry (e.g., oxidation to sulfoxides/sulfones) or for direct interaction with biological targets.

  • Objective: To substitute the 6-chloro group with a thiol.

  • Rationale: Thiols are generally more nucleophilic than their alcohol counterparts. A milder base, such as potassium carbonate or cesium carbonate, is often sufficient to facilitate the reaction at or slightly above room temperature.[15]

  • Step-by-Step Protocol:

    • To a round-bottom flask, add 6-Chloroisoquinoline-1-carbonitrile (1.0 eq.), the thiol (1.1 eq.), and cesium carbonate (Cs₂CO₃, 1.5 eq.).

    • Add anhydrous DMF or Tetrahydrofuran (THF).

    • Stir the reaction mixture at room temperature or heat gently to 50 °C.

    • Monitoring: Monitor the reaction by TLC.

    • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify the crude product by column chromatography on silica gel.

Transformations of the C1-Carbonitrile Group

The C1-carbonitrile is a versatile functional group that serves as a linchpin for introducing diverse functionalities.

Nitrile_Transformations nitrile C≡N 6-Substituted Isoquinoline-1-carbonitrile acid COOH Carboxylic Acid nitrile:f0->acid H₂SO₄ / H₂O, Δ (Hydrolysis) amine CH₂NH₂ Primary Amine nitrile:f0->amine LiAlH₄ or H₂, Raney Ni (Reduction) ketone C(=O)R' Ketone nitrile:f0->ketone 1. R'MgBr 2. H₃O⁺ (Grignard Reaction)

Caption: Key transformations of the C1-carbonitrile group.

  • Objective: To convert the nitrile to a carboxylic acid, a common group for improving solubility or forming salt bridges with protein residues.

  • Step-by-Step Protocol:

    • In a round-bottom flask, suspend the 6-substituted-isoquinoline-1-carbonitrile (1.0 eq.) in a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

    • Heat the mixture to reflux (typically >100 °C) for several hours to overnight.

    • Monitoring: Monitor by LC-MS for the disappearance of starting material and the appearance of the product mass.

    • Work-up: Cool the reaction mixture in an ice bath and carefully neutralize by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.

    • The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Purification: The crude product can be purified by recrystallization or chromatography.

  • Objective: To form a primary aminomethyl group, a key basic center and a versatile handle for subsequent amide or sulfonamide formation.

  • Step-by-Step Protocol:

    • To a flame-dried, three-neck flask under an inert atmosphere, add lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq.) and anhydrous THF.

    • Cool the suspension to 0 °C.

    • Add a solution of the 6-substituted-isoquinoline-1-carbonitrile (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

    • Monitoring: Monitor by TLC until the starting material is consumed.

    • Work-up (Fieser method): Cool the reaction to 0 °C. Sequentially and very carefully, add X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water (where X is the mass of LiAlH₄ used in grams).

    • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

    • Dry the combined filtrates over Na₂SO₄ and concentrate to yield the crude amine, which can be purified by chromatography if necessary.

Strategic Application in a Drug Discovery Workflow

6-Chloroisoquinoline-1-carbonitrile is an ideal starting point for generating a library of compounds for screening. A typical workflow involves a divergent synthesis strategy where the C6 position is first diversified, followed by modification of the C1 position.

Workflow A Start: 6-Chloroisoquinoline-1-carbonitrile B SₙAr at C6 (Parallel Synthesis with Amine Library) A->B C Intermediate Library (6-Amino-substituted-1-carbonitriles) B->C D C1-Nitrile Transformation (e.g., Reduction to Amine) C->D E Final Library Generation (e.g., Acylation of C1-Amine) D->E F Biological Screening (e.g., Kinase Panel) E->F G SAR Analysis & Hit Optimization F->G

Caption: A drug discovery workflow using the title building block.

This strategy allows for the rapid exploration of two key regions of chemical space. For instance, in kinase inhibitor design, the 6-amino substituent can be tailored to interact with the hinge region of the ATP binding site, while the C1-aminomethyl group can be functionalized to extend into the solvent-exposed region, improving selectivity and physicochemical properties.[16]

Conclusion

6-Chloroisoquinoline-1-carbonitrile is a high-value, versatile building block for medicinal chemistry. Its dual-functional nature—an activatable site for SNAr and a convertible nitrile group—provides researchers with a powerful and efficient platform for the synthesis of diverse and complex molecular architectures. The protocols and strategies outlined in this guide demonstrate its broad applicability and underscore its potential to accelerate the discovery of novel therapeutic agents across multiple disease areas.[7][17]

References

  • BenchChem. (2025). The Isoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry. BenchChem Technical Guides.
  • Gao, H. et al. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Frontiers in Pharmacology. [Link]

  • Antony, S. et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. ResearchGate Publication. [Link]

  • Danao, K. R. et al. (2020). Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics. International Journal of Current Research and Review. [Link]

  • BenchChem. (2025). Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide. BenchChem Technical Guides.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem Technical Guides.
  • Capot Chemical. (2026). Material Safety Data Sheet for 4-Chloro-quinoline-6-carbonitrile. Capot Chemical. [Link]

  • BenchChem. (2025). Physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem Technical Guides.
  • BenchChem. (2025). An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile. BenchChem Technical Guides.
  • Healy, P. C. et al. (2025). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Biochemistry and Biophysics Reports. [Link]

  • PubChem. 1-Chloroisoquinoline-6-carbonitrile. National Center for Biotechnology Information. [Link]

  • Chen, J. et al. (2021). Assembly of multicyclic isoquinoline scaffolds from pyridines: formal total synthesis of fredericamycin A. Chemical Science. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile. BenchChem Technical Guides.
  • Sharma, R. et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • ResearchGate. (2023). Release of isoquinoline facilitated by base, evidence for direct.... ResearchGate Publication. [Link]

  • Hafez, H. N. et al. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal. [Link]

  • Zarganes-Tzitzikas, T. et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile. BenchChem Technical Guides.
  • Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Isoquinoline. PharmaGuideline. [Link]

  • El-Sayed, M. et al. (2023). A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. ACS Omega. [Link]

  • ChemEurope. Nucleophilic aromatic substitution. ChemEurope.com. [Link]

  • Kalgutkar, A. S. et al. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug. Chemical Research in Toxicology. [Link]

  • Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

  • Isley, N. A. et al. (2015). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

Sources

Strategic C1-Cyanation of 6-Chloroisoquinoline: A Comparative Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of 6-chloroisoquinoline to 1-cyano-6-chloroisoquinoline is a pivotal transformation in medicinal chemistry. The C1-nitrile group serves as a versatile linchpin, easily hydrolyzed to amides or acids, or reduced to amines, while the C6-chlorine atom provides a distinct handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Direct C-H cyanation of electron-deficient heterocycles is thermodynamically challenging. While transition-metal-catalyzed methods (Rh, Pd, Cu) exist, they often require high temperatures or expensive ligands that may not be viable for early-phase scale-up. This guide details the Modified Reissert-Henze Reaction via the N-oxide intermediate. This pathway is selected for its operational robustness, high regioselectivity for the C1 position, and compatibility with the C6-halogen substituent.

Mechanistic Insight & Pathway

The transformation relies on activating the isoquinoline nitrogen to increase the electrophilicity of the adjacent C1 carbon. The standard isoquinoline ring is insufficiently electrophilic at C1 to react directly with cyanide. Oxidation to the N-oxide, followed by acylation (using benzoyl chloride or tosyl chloride), creates a highly reactive N-acyloxyisoquinolinium species. Nucleophilic attack by cyanide occurs exclusively at C1, followed by elimination of the activating group to restore aromaticity.

Reaction Pathway Diagram

ReissertHenze Substrate 6-Chloroisoquinoline NOxide Isoquinoline N-Oxide Substrate->NOxide m-CPBA (Oxidation) Activated N-Acyloxy Intermediate (Highly Electrophilic) NOxide->Activated Activator (PhCOCl or TsCl) Reissert Reissert Intermediate (1,2-dihydro) Activated->Reissert Nucleophilic Attack (TMSCN or KCN) Product 1-Cyano-6- chloroisoquinoline Reissert->Product Elimination (-PhCOOH)

Figure 1: Stepwise mechanistic flow of the Reissert-Henze cyanation pathway.

Experimental Protocols

Method A: The Modern Anhydrous Route (Recommended)

Best for: Milligram to Gram-scale synthesis, high purity requirements, avoiding aqueous waste streams. Key Reagents:


-CPBA, TMSCN (Trimethylsilyl cyanide), Benzoyl Chloride.
Step 1: N-Oxidation[1]
  • Dissolution: Dissolve 6-chloroisoquinoline (1.0 equiv) in Dichloromethane (DCM) [0.2 M concentration].

  • Oxidation: Cool to 0°C. Add

    
    -CPBA (1.2–1.5 equiv) portion-wise over 15 minutes.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (DCM:MeOH 95:5); product is significantly more polar.

  • Workup: Wash with saturated NaHCO₃ (x3) to remove

    
    -chlorobenzoic acid byproduct. Dry organic layer over Na₂SO₄ and concentrate.[2][3][4]
    
    • Note: The N-oxide is stable and can be used directly or purified via short silica plug if high purity is needed.

Step 2: Reissert-Henze Cyanation[5]
  • Setup: Dissolve the 6-chloroisoquinoline N-oxide (1.0 equiv) in anhydrous DCM or Acetonitrile (MeCN) under Nitrogen atmosphere.

  • Activation: Add Trimethylsilyl cyanide (TMSCN) (1.5–2.0 equiv) via syringe. Stir for 10 minutes.

  • Acylation: Add Benzoyl Chloride (PhCOCl) (1.2 equiv) dropwise at 0°C.

    • Mechanistic Note: The TMSCN activates the N-oxide oxygen, and PhCOCl provides the leaving group. The "silylation-first" approach often suppresses side reactions.

  • Completion: Stir at RT for 2–12 hours.

  • Quench: Slowly add saturated NaHCO₃ solution (Caution: Gas evolution).

  • Purification: Extract with DCM. Purify residue via column chromatography (Hexanes/Ethyl Acetate gradient).

Method B: The Classical Biphasic Route

Best for: Large scale (>10g), cost-sensitive projects where TMSCN is unavailable. Key Reagents: KCN, Benzoyl Chloride, Water/DCM.[1][6]

  • Setup: Create a biphasic mixture of 6-chloroisoquinoline N-oxide (1.0 equiv) in DCM and Potassium Cyanide (KCN) (3.0 equiv) in Water (

    
    ).
    
  • Addition: Vigorously stir the biphasic mixture. Add Benzoyl Chloride (1.5 equiv) dropwise over 30 minutes.

    • Critical: Vigorous stirring is essential for phase transfer.

  • Reaction: Stir for 12–24 hours at RT.

  • Workup: Separate layers. The organic layer contains the Reissert intermediate or the aromatic nitrile (depending on spontaneous elimination).

  • Elimination (if necessary): If the dihydro-intermediate (Reissert compound) is isolated, treat with a base (e.g., KOH/MeOH or DBU) to force elimination and aromatization to the final 1-cyano product.

Critical Parameters & Comparison

ParameterMethod A (TMSCN)Method B (KCN/Biphasic)Impact on 6-Chloro Substrate
Solvent System Anhydrous DCM or MeCNDCM / Water (Biphasic)Both are compatible; Cl is stable.
Cyanide Source TMSCN (Liquid, lipophilic)KCN (Solid, water-soluble)TMSCN offers homogeneous kinetics.
Atom Economy Moderate (Silyl waste)High (Salt waste)Method B is greener for mass.
Safety Profile High Risk: Volatile HCN precursorHigh Risk: Solid toxic saltTMSCN requires strict moisture control.
Yield (Typical) 75–90%60–80%Method A typically cleaner.
Reaction Time 2–6 Hours12–24 HoursMethod A is faster due to solubility.

Troubleshooting & Optimization

Issue: Incomplete Conversion of N-Oxide
  • Cause: Steric hindrance or insufficient activator.

  • Solution: Switch activator from Benzoyl Chloride to p-Toluenesulfonyl Chloride (TsCl) . The sulfonyl group is a better leaving group, often accelerating the elimination step.

Issue: Hydrolysis to Amide
  • Cause: Presence of excess water during workup or acidic conditions.

  • Solution: Ensure the quench is performed with basic buffer (NaHCO₃). Avoid strong acids during purification.

Issue: Dechlorination at C6
  • Observation: Loss of the chlorine atom is rare under these conditions but can occur if using transition metal catalysis (e.g., Pd or Ni).

  • Validation: The Reissert-Henze conditions (nucleophilic attack) do not typically affect aryl chlorides.

Safety Protocols: Cyanide Handling

WARNING: Both TMSCN and KCN are fatal if swallowed, inhaled, or absorbed through skin.

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • TMSCN Specifics: TMSCN hydrolyzes rapidly in moist air to release Hydrogen Cyanide (HCN) gas. Keep bottles tightly sealed and stored in a desiccator.

  • Quenching Waste:

    • Treat all aqueous waste streams with Bleach (Sodium Hypochlorite) or Hydrogen Peroxide at pH > 10 for 24 hours before disposal to oxidize cyanide to cyanate.

    • Validation: Test for residual cyanide using Prussian Blue test strips before disposal.

  • First Aid: Have a Cyanide Antidote Kit (e.g., Hydroxocobalamin) immediately available in the lab.

References

  • Fife, W. K. (1983). Regioselective cyanation of heteroaromatic N-oxides. Journal of Organic Chemistry, 48(9), 1375–1377. Link

  • Villo, P., et al. (2019). Practical Synthesis of 1-Cyanoisoquinolines via N-Oxide Activation. Organic Syntheses, 96, 308-326. Link

  • BenchChem Technical Support. (2025). Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide. Link

  • National Institutes of Health (NIH). (2025). Trimethylsilyl cyanide Safety Data Sheet (PubChem). Link

Sources

Application Notes & Protocols: Strategic Functionalization of the C1-Nitrile Group in 6-Chloroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of the C1 Position

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1] The specific derivative, 6-Chloroisoquinoline-1-carbonitrile, serves as a highly versatile and strategic starting material for drug discovery programs. The electron-withdrawing nature of the isoquinoline nitrogen atom, coupled with the potent inductive and mesomeric effects of the C1-carbonitrile group, renders the C1 position exceptionally reactive and amenable to a variety of chemical transformations.[2][3]

This guide provides researchers, medicinal chemists, and drug development professionals with a detailed technical overview of key synthetic strategies to functionalize the C1-nitrile group. The protocols described herein are designed to transform the nitrile into other valuable functional groups—namely carboxylic acids, primary amines, aldehydes, and tetrazoles—thereby enabling the rapid generation of diverse molecular libraries for biological screening. Each protocol is presented with an emphasis on the underlying chemical principles, providing the causal logic behind experimental choices to ensure reproducibility and facilitate troubleshooting.

Core Reactivity and Strategic Overview

The functionalization of 6-Chloroisoquinoline-1-carbonitrile at the C1 position hinges on the chemical reactivity of the nitrile moiety. This group can be considered a masked carbonyl or amine, offering multiple avenues for synthetic elaboration. Our strategic approach is to leverage the nitrile as a versatile handle to introduce key pharmacophoric features.

The overall workflow for the diversification of the C1 position is illustrated below.

G start 6-Chloroisoquinoline-1-carbonitrile acid 6-Chloroisoquinoline-1-carboxylic Acid start->acid  Hydrolysis  (H⁺ or OH⁻) amine 1-(Aminomethyl)-6-chloroisoquinoline start->amine  Reduction  (e.g., LiAlH₄, H₂/cat.) aldehyde 6-Chloroisoquinoline-1-carbaldehyde start->aldehyde  Partial Reduction  (DIBAL-H) tetrazole 6-Chloro-1-(1H-tetrazol-5-yl)isoquinoline start->tetrazole  Cycloaddition  (NaN₃)

Figure 1: Synthetic pathways for C1-functionalization.

Protocol 1: Hydrolysis of the C1-Nitrile to a Carboxylic Acid

Scientific Principle: The conversion of a nitrile to a carboxylic acid is a fundamental transformation achievable under either acidic or basic conditions. The reaction proceeds via an initial hydration to a primary amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. The choice between acid or base catalysis depends on the overall stability of the substrate and the presence of other sensitive functional groups.

Protocol 1.1: Acid-Catalyzed Hydrolysis

Rationale: Acid catalysis is effective but requires harsh conditions (high temperature and strong acid concentration) which can potentially lead to degradation. This method is often preferred when the molecule is stable to strong acid and when base-sensitive groups are present.

Materials:

  • 6-Chloroisoquinoline-1-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

Step-by-Step Methodology:

  • To a round-bottom flask, add 6-Chloroisoquinoline-1-carbonitrile (1.0 eq).

  • Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water. Caution: This addition is highly exothermic and should be performed slowly in an ice bath.

  • Heat the mixture to reflux (approx. 110-120 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully neutralize the mixture by adding 2M NaOH solution until the pH is approximately 3-4. The carboxylic acid product will precipitate.

  • Filter the precipitate and wash thoroughly with cold water.

  • For any product remaining in the filtrate, extract with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Combine all product fractions and purify further by recrystallization if necessary.

Self-Validation:

  • IR Spectroscopy: Disappearance of the sharp nitrile (C≡N) stretch (approx. 2220-2240 cm⁻¹) and appearance of a broad hydroxyl (O-H) stretch (approx. 2500-3300 cm⁻¹) and a carbonyl (C=O) stretch (approx. 1700-1725 cm⁻¹).

  • ¹H NMR: Expect shifts in the aromatic protons adjacent to the new carboxylic acid group.

Protocol 2: Reduction of the C1-Nitrile to a Primary Amine

Scientific Principle: The nitrile group can be fully reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is crucial for introducing a basic nitrogen center, a common feature in many bioactive molecules.

Protocol 2.1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Rationale: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing nitriles efficiently. The reaction must be conducted under strictly anhydrous conditions due to the violent reactivity of LiAlH₄ with water. This method is fast and high-yielding but lacks functional group tolerance.

Materials:

  • 6-Chloroisoquinoline-1-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% NaOH solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Set up a flame-dried, three-neck flask equipped with a dropping funnel and a nitrogen/argon inlet.

  • Suspend LiAlH₄ (2.0 eq) in anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C.

  • Dissolve 6-Chloroisoquinoline-1-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ using the Fieser workup method:

    • Slowly add 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • Slowly add 'x' mL of 15% NaOH solution.

    • Slowly add '3x' mL of water.

  • Stir the resulting granular precipitate vigorously for 1 hour.

  • Filter the solid through a pad of Celite and wash it thoroughly with THF and DCM.

  • Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amine.

  • Purify the residue by column chromatography on silica gel.

Self-Validation:

  • IR Spectroscopy: Disappearance of the C≡N stretch. Appearance of N-H stretching bands (approx. 3300-3500 cm⁻¹).

  • Mass Spectrometry: The product's mass will correspond to the addition of four hydrogen atoms (M+4).

Protocol 3: Partial Reduction to a C1-Aldehyde

Scientific Principle: The partial reduction of a nitrile to an aldehyde can be achieved using a sterically hindered and less reactive hydride reagent, such as Diisobutylaluminium hydride (DIBAL-H). The reaction proceeds via an aluminum-imine intermediate, which is stable at low temperatures. Subsequent aqueous workup hydrolyzes this intermediate to the desired aldehyde. This method is a cornerstone for converting nitriles into valuable carbonyl compounds.[4][5]

Rationale: Maintaining a low temperature (typically -78 °C) is critical to prevent the DIBAL-H from reducing the intermediate imine further to the amine. Using a slight excess of DIBAL-H ensures full conversion of the starting material.

Materials:

  • 6-Chloroisoquinoline-1-carbonitrile

  • Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes or toluene)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Methanol

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • In a flame-dried, three-neck flask under an inert atmosphere, dissolve 6-Chloroisoquinoline-1-carbonitrile (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H solution (1.2 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and add 1M HCl. Stir vigorously for 1 hour to ensure complete hydrolysis of the imine intermediate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation:

  • ¹H NMR: Appearance of a characteristic aldehyde proton singlet (approx. 9-10 ppm).

  • IR Spectroscopy: Disappearance of the C≡N stretch and appearance of a strong C=O stretch (approx. 1690-1715 cm⁻¹).

Protocol 4: Conversion to a C1-Tetrazole Bioisostere

Scientific Principle: Tetrazoles are widely recognized as bioisosteres of carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability. The conversion is achieved via a [3+2] cycloaddition reaction between the nitrile and an azide salt, typically sodium azide, often catalyzed by an ammonium salt or a Lewis acid.

Rationale: This reaction provides a direct pathway to a key heterocyclic motif used in drug design. The use of triethylamine hydrochloride or ammonium chloride as a proton source facilitates the reaction. Extreme caution is required as sodium azide and hydrazoic acid (formed in situ) are highly toxic and potentially explosive.

Materials:

  • 6-Chloroisoquinoline-1-carbonitrile

  • Sodium Azide (NaN₃)

  • Triethylamine Hydrochloride or Ammonium Chloride (NH₄Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • WORK IN A WELL-VENTILATED FUME HOOD. AVOID CONTACT WITH ACIDS WHICH GENERATES TOXIC HN₃ GAS.

  • To a round-bottom flask, add 6-Chloroisoquinoline-1-carbonitrile (1.0 eq), sodium azide (2.0 eq), and triethylamine hydrochloride (2.0 eq).

  • Add anhydrous DMF and heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl to protonate the tetrazole, causing it to precipitate.

  • Filter the solid product and wash with cold water.

  • Alternatively, extract the acidified solution with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Self-Validation:

  • IR Spectroscopy: Disappearance of the C≡N stretch.

  • ¹H NMR: A broad singlet corresponding to the N-H proton of the tetrazole ring may be visible (often >10 ppm, concentration-dependent).

  • Mass Spectrometry: The product's mass will correspond to the addition of HN₃ (M+43).

Summary of C1-Functionalization Reactions

TransformationKey Reagents & ConditionsResulting Functional GroupTypical Yields (%)
Hydrolysis H₂SO₄/H₂O, RefluxCarboxylic Acid (-COOH)60-85
Full Reduction LiAlH₄, THF, RefluxPrimary Amine (-CH₂NH₂)70-90
Partial Reduction DIBAL-H, DCM, -78 °CAldehyde (-CHO)65-80
Cycloaddition NaN₃, NH₄Cl, DMF, 120 °CTetrazole55-75

Conclusion

6-Chloroisoquinoline-1-carbonitrile is a powerful intermediate whose C1-nitrile group serves as a versatile synthetic handle. The protocols detailed in this guide provide reliable and reproducible methods for transforming this nitrile into carboxylic acids, amines, aldehydes, and tetrazoles. These transformations open the door to a vast chemical space, enabling the synthesis of diverse libraries of novel isoquinoline derivatives for evaluation in drug discovery and development programs. By understanding the principles behind each reaction, researchers can effectively troubleshoot and adapt these methods to their specific molecular targets.

References

  • Vijayakumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link][6][7]

  • Chemguide. (n.d.). The nucleophilic substitution reactions between halogenoalkanes and cyanide ions. Available at: [Link][8]

  • LibreTexts Chemistry. (2023). Substitution Reactions Involving Cyanide Ions. Available at: [Link][9]

  • World of Molecules. (2016). Recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. Available at: [Link][1]

  • Kim, J. S., et al. (2007). Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. Bioorganic & Medicinal Chemistry. Available at: [Link][10]

  • Organic Chemistry Portal. (n.d.). Reactions of Isoquinoline. quimicaorganica.org. Available at: [Link][3]

  • YouTube. (2020). Reactions of Isoquinoline. Available at: [Link][2]

Sources

palladium-catalyzed cross-coupling of 6-Chloroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Palladium-Catalyzed Cross-Coupling of 6-Chloroisoquinoline-1-carbonitrile

Executive Summary

6-Chloroisoquinoline-1-carbonitrile (CAS: 1368246-77-8) [1] is a highly versatile, dual-functionalized heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. The isoquinoline core is a privileged pharmacophore found in numerous kinase inhibitors, PARP inhibitors, and neurologically active agents. While the 1-carbonitrile group provides a handle for subsequent transformations (e.g., reduction to primary amines, hydrolysis to amides, or tetrazole formation), the 6-chloro position serves as an ideal vector for structural diversification via palladium-catalyzed cross-coupling reactions.

This application note provides an in-depth mechanistic analysis and self-validating protocols for the Suzuki-Miyaura (C–C bond formation) and Buchwald-Hartwig (C–N bond formation) cross-couplings of 6-chloroisoquinoline-1-carbonitrile.

Mechanistic Insights & Causality: Overcoming Substrate Challenges

The cross-coupling of 6-chloroisoquinoline-1-carbonitrile presents unique electronic and steric challenges that dictate catalyst and ligand selection:

  • Electronic Activation vs. Catalyst Poisoning : Aryl chlorides are classically less reactive toward oxidative addition than their bromide or iodide counterparts[2]. However, the strongly electron-withdrawing 1-carbonitrile group and the heterocyclic nitrogen significantly decrease the electron density of the isoquinoline ring. This electronic deficiency accelerates the rate-limiting oxidative addition of the Pd(0) species into the C6–Cl bond [3]. Conversely, the Lewis basic isoquinoline nitrogen and the cyano group can competitively coordinate to the palladium center, potentially leading to catalyst sequestration or poisoning.

  • Ligand Causality : To circumvent catalyst poisoning and facilitate both oxidative addition and reductive elimination, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are required [4]. The steric bulk of these ligands enforces a monoligated Pd(0)L active species, which accelerates oxidative addition, while their electron-rich nature stabilizes the resulting Pd(II) intermediate and promotes rapid reductive elimination before side reactions (e.g., protodehalogenation) can occur.

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Accelerated by 1-CN) Pd0->OxAdd 6-Cl-Isoquinoline-1-CN PdII Ar-Pd(II)-Cl Intermediate OxAdd->PdII TransMet Transmetalation / Amine Binding (Base Mediated) PdII->TransMet Base + Ar'B(OH)2 or HNR2 PdII_Trans Ar-Pd(II)-Nu Intermediate TransMet->PdII_Trans RedElim Reductive Elimination (Driven by Ligand Bulk) PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Isoquinoline Product RedElim->Product

Figure 1: Catalytic cycle for the Pd-catalyzed cross-coupling of 6-Chloroisoquinoline-1-carbonitrile.

Quantitative Data: Condition Optimization

The following table summarizes the optimized parameters for cross-coupling reactions involving 6-chloroisoquinoline derivatives based on empirical screening data [4][5]. The data highlights the necessity of specific ligand-base pairings to maximize yield and suppress off-target cyano-group reactivity.

Reaction TypeCatalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)
Suzuki-Miyaura (Aryl Boronic Acid)Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)K₃PO₄ (2.0 eq)1,4-Dioxane/H₂O (4:1)90> 85%
Suzuki-Miyaura (Heteroaryl Boronic Acid)Pd(OAc)₂ (5 mol%)SPhos (10 mol%)Na₂CO₃ (2.5 eq)Toluene/EtOH/H₂O10072 - 80%
Buchwald-Hartwig (Primary Amine)Pd₂(dba)₃ (2.5 mol%)BrettPhos (5 mol%)NaOtBu (1.5 eq)Toluene100> 80%
Buchwald-Hartwig (Secondary Amine)Pd(OAc)₂ (3 mol%)RuPhos (6 mol%)Cs₂CO₃ (2.0 eq)1,4-Dioxane11075 - 85%

Note: Stronger bases like NaOtBu are highly effective for amination but must be used with caution if the substrate contains base-sensitive functional groups; in such cases, Cs₂CO₃ is the preferred alternative.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Objective: Coupling of 6-Chloroisoquinoline-1-carbonitrile with an arylboronic acid.

Rationale for self-validating steps: Water is included as a co-solvent to dissolve the inorganic base (K₃PO₄) and facilitate the formation of the reactive boronate complex required for transmetalation. Complete degassing is critical; residual oxygen will irreversibly oxidize the electron-rich XPhos ligand, halting the catalytic cycle.

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 6-chloroisoquinoline-1-carbonitrile (1.0 mmol, 188.6 mg), the desired arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and anhydrous K₃PO₄ (2.0 mmol, 424.5 mg).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with high-purity Argon. Repeat this cycle three times.

  • Solvent Addition & Degassing: Add 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe. Sparge the biphasic mixture with Argon for 10 minutes to ensure complete removal of dissolved oxygen.

  • Reaction Execution: Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12–16 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc, 7:3) or LC-MS. The disappearance of the starting material (UV active at 254 nm) and the emergence of a new, lower Rf spot indicates successful conversion.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the organic filtrate with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the 6-arylisoquinoline-1-carbonitrile derivative.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Coupling of 6-Chloroisoquinoline-1-carbonitrile with a primary aliphatic or aromatic amine.

Rationale for self-validating steps: BrettPhos is specifically chosen for primary amines to prevent the formation of catalytically inactive bis-amine palladium complexes. Toluene is used as an apolar solvent to maximize the solubility of the active catalyst and the basicity of NaOtBu [6].

Step-by-Step Methodology:

  • Reagent Assembly (Glovebox Preferred): In an anaerobic environment, charge a dry reaction vial with 6-chloroisoquinoline-1-carbonitrile (1.0 mmol, 188.6 mg), Pd₂(dba)₃ (0.025 mmol, 22.9 mg), BrettPhos (0.05 mmol, 26.8 mg), and NaOtBu (1.5 mmol, 144.2 mg).

  • Amine & Solvent Addition: Add the primary amine (1.2 mmol). If the amine is a solid, add it in Step 1; if it is a liquid, add it via microsyringe. Add anhydrous, degassed Toluene (5.0 mL).

  • Reaction Execution: Seal the vial with a PTFE-lined cap. Remove from the glovebox and heat at 100 °C in a heating block for 18 hours.

  • In-Process Validation: The reaction mixture will typically transition from a dark red/purple (Pd₂(dba)₃) to a homogeneous yellow/orange solution, indicating the formation of the active monoligated Pd(0) species. Black precipitate indicates catalyst decomposition (Pd black).

  • Workup & Isolation: Cool to room temperature. Quench the reaction with saturated aqueous NH₄Cl (5 mL) to neutralize residual base and prevent hydrolysis of the 1-carbonitrile group. Extract with CH₂Cl₂ (3 × 10 mL).

  • Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify via automated flash chromatography (DCM/MeOH gradient) to yield the 6-aminoisoquinoline-1-carbonitrile product.

References

  • NobelPrize.org. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from[Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. Retrieved from[Link]

  • Catalysis Science & Technology (RSC Publishing). (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Retrieved from[Link]

synthesis of pyrrolo[2,1-a]isoquinolines from 1-carbonitrile precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Pyrrolo[2,1-a]isoquinolines via Reissert Compound Activation

Abstract & Scope

This application note details a robust, field-proven protocol for the synthesis of pyrrolo[2,1-a]isoquinolines , a tricyclic scaffold fundamental to the bioactivity of marine alkaloids such as lamellarins and crispines (anticancer and antiviral agents).

Unlike conventional methods that rely on the oxidation of dihydro-intermediates or metal-catalyzed cross-couplings, this guide focuses on the Reissert Compound Strategy (activation of isoquinoline-1-carbonitrile precursors). This route utilizes the unique reactivity of N-acyl-1-cyano-1,2-dihydroisoquinolines to generate mesoionic oxazolium intermediates (Munchnones) . These intermediates undergo regioselective 1,3-dipolar cycloaddition with alkynes to yield fully aromatic pyrrolo[2,1-a]isoquinolines in a high-fidelity, self-validating sequence.

Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers in Heterocyclic Chemistry.

Scientific Background & Mechanistic Logic

The synthesis relies on the latent reactivity of the 1-carbonitrile group in Reissert compounds. While the nitrile is typically viewed as a masked carboxylic acid, here it serves a dual purpose:

  • Alpha-Proton Activation: The electron-withdrawing nature of the nitrile (and the N-acyl group) acidifies the C1-proton, allowing for the formation of mesoionic species.

  • Leaving Group/Cyclization Handle: Under acidic conditions, the nitrile nitrogen participates in an intramolecular cyclization to form an oxazolo-isoquinolinium salt, which acts as a "masked" 1,3-dipole.

The "Mesoionic" Pathway

The reaction proceeds through a Munchnone (mesoionic oxazolium-5-olate) equivalent.

  • Cyclodehydration: Treatment of the Reissert compound with a strong acid (e.g., HBF₄) induces cyclization between the carbonyl oxygen and the nitrile carbon, forming an oxazolo[2,3-a]isoquinolinium salt .

  • 1,3-Dipolar Cycloaddition: This cationic species reacts with an electron-deficient alkyne (dipolarophile).

  • Retro-Diels-Alder/Elimination: The resulting adduct extrudes a small molecule (often a nitrile or isocyanate equivalent) or rearranges to yield the thermodynamically stable pyrrolo[2,1-a]isoquinoline .

Experimental Protocol

Materials & Reagents
  • Precursor: 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (Reissert Compound).

  • Dipolarophile: Dimethyl acetylenedicarboxylate (DMAD) or Methyl propiolate.

  • Acid Catalyst: Tetrafluoroboric acid (HBF₄) etherate or 70% Perchloric acid (Caution).

  • Solvents: Anhydrous Dichloromethane (DCM), Acetonitrile (MeCN), Ethanol (EtOH).

  • Base (Optional for Workup): Sodium bicarbonate (saturated aq.).

Workflow Diagram

ProtocolWorkflow Start Start: Reissert Compound (2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile) Activation Step 1: Acid Activation Add HBF4-Etherate (1.1 eq) Solvent: Anhydrous DCM, 0°C to RT Start->Activation Dissolve under N2 Intermediate Intermediate Formation Oxazolo[2,3-a]isoquinolinium Salt (Precipitate or In-situ) Activation->Intermediate Cyclodehydration Cycloaddition Step 2: Cycloaddition Add Alkyne (DMAD, 1.2 eq) Reflux or RT (2-6 hours) Intermediate->Cycloaddition + Dipolarophile Workup Workup & Purification Evaporation -> Neutralization -> Recrystallization Cycloaddition->Workup Reaction Complete (TLC) Product Final Product Pyrrolo[2,1-a]isoquinoline Derivative Workup->Product Yield: 65-85%

Caption: Step-by-step workflow for the conversion of Reissert compounds to pyrrolo[2,1-a]isoquinolines via acid-mediated mesoionic cycloaddition.

Detailed Procedure

Step 1: Preparation of the Mesoionic Precursor (Oxazolo-Salt)

  • Dissolve 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (1.0 mmol, 260 mg) in anhydrous DCM (5 mL) in a flame-dried round-bottom flask under Nitrogen.

  • Cool the solution to 0°C.

  • Dropwise add HBF₄·Et₂O (1.1 mmol, ~150 µL).

    • Observation: A precipitate (the oxazolo-isoquinolinium tetrafluoroborate salt) typically forms immediately.

  • Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.

    • Checkpoint: The disappearance of the starting material can be monitored by TLC (though the salt may stay at the baseline).

Step 2: 1,3-Dipolar Cycloaddition

  • To the suspension (or solution) of the salt, add Dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol, 147 µL).

  • Stir the mixture at RT for 4 hours. If reaction is sluggish (monitored by TLC for the appearance of a fluorescent spot), heat to mild reflux (40°C) for 2 hours.

  • Mechanistic Note: The salt is in equilibrium with the mesoionic dipole (munchnone-like species), which traps the alkyne.

Step 3: Workup and Purification

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in Ethanol (5 mL) or a mixture of MeCN/Water.

  • Neutralize carefully with saturated NaHCO₃ solution if necessary (though the rearrangement often eliminates the acid component).

  • Extract with DCM (3 x 10 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

    • Target Product: Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate.

Data Analysis & Validation

The formation of the pyrrolo[2,1-a]isoquinoline core is self-validating through NMR analysis.

FeatureReissert Precursor (1H NMR)Product (Pyrroloisoquinoline) (1H NMR)
C1-H Singlet/Doublet at ~6.5-7.0 ppm (Non-aromatic)Absent (Carbon is now quaternary or aromatic C1)
N-Acyl Broad signals (Rotamers)Sharp aromatic signals (Phenyl group at C3)
Cyano IR: ~2230 cm⁻¹ (Weak/Medium)Absent (Eliminated or incorporated)
Pyrrole H N/ASinglet at ~7.2-7.5 ppm (if C1/C2/C3 unsubstituted)
Aromaticity 1,2-Dihydro characterFully aromatic (Downfield shift of isoquinoline backbone)

Mechanistic Pathway (Graphviz)

The following diagram illustrates the transformation of the 1-carbonitrile precursor into the active dipole and the subsequent cycloaddition.

Mechanism cluster_activation Activation Phase cluster_reaction Reaction Phase Reissert Reissert Compound (1-CN, 2-COPh) Salt Oxazolo[2,3-a]isoquinolinium Salt (Cationic) Reissert->Salt HBF4 (Cyclodehydration) Dipole Mesoionic Dipole (Munchnone-like) Salt->Dipole Tautomerization Adduct Primary Cycloadduct (Bicyclic Intermediate) Dipole->Adduct + DMAD (3+2 Cycloaddition) Product Pyrrolo[2,1-a]isoquinoline (Aromatic) Adduct->Product - H2O / Rearrangement (Aromatization)

Caption: Mechanistic pathway showing the activation of the 1-carbonitrile group to form the reactive mesoionic dipole.

Troubleshooting & Optimization

  • Moisture Sensitivity: The oxazolo-isoquinolinium salt is sensitive to moisture. Ensure all solvents are anhydrous. If the salt hydrolyzes, it reverts to the Reissert compound or hydrolyzes to isoquinoline-1-carboxylic acid.

  • Base Selection: While HBF₄ is the standard activator, some protocols use Acetic Anhydride or POCl₃ for the cyclodehydration step.

  • Regioselectivity: With unsymmetrical alkynes (e.g., methyl propiolate), the regiochemistry is controlled by the electronic polarization of the dipole. The nucleophilic carbon of the dipole (derived from the original C1) typically attacks the more electrophilic carbon of the alkyne.

References

  • Synthesis of Pyrrolo[2,1-a]isoquinolines via Reissert Compounds

    • Title: "The Chemistry of Reissert Compounds."
    • Source:Chemical Reviews, 1955, 55 (3), pp 511–555.
    • URL:[Link]

  • Mesoionic Route (Munchnones)

    • Title: "1,3-Dipolar Cycloaddition Chemistry of Munchnones and Rel
    • Source:Current Organic Chemistry, 2003.
    • URL:[Link]

  • Modern One-Pot Protocols

    • Title: "Recent progress in synthesis of pyrrolo[2,1-a]isoquinolines."[1][2][3]

    • Source:Organic & Biomolecular Chemistry, 2022, 20, 2942-2974.
    • URL:[Link]

  • Bioactivity Context (Lamellarins)

    • Title: "Lamellarins and related pyrrole-derived alkaloids: A potent class of anticancer agents."
    • Source:European Journal of Medicinal Chemistry, 2015.
    • URL:[Link]

Sources

Application Note: Targeted Functionalization of the 6-Chloroisoquinoline Core

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The functionalization of 6-chloroisoquinoline presents a distinct regiochemical challenge compared to its 1-chloro isomer. While the C1 position is highly electrophilic and amenable to classical Nucleophilic Aromatic Substitution (


), the C6 position resides on the benzenoid ring and is electronically deactivated. This application note details the reagents and protocols required to achieve net nucleophilic substitution at the C6 position. We prioritize Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig and analogues) as the industry standard for reliability, yield, and functional group tolerance, effectively replacing harsh and often ineffective classical 

conditions.

Part 1: Mechanistic Insight & Reactivity Profile

The Isoquinoline Reactivity Dichotomy

To select the correct reagents, one must understand the electronic disparity within the isoquinoline scaffold.

  • C1 Position (

    
     to Nitrogen):  The electron-withdrawing nature of the nitrogen atom makes C1 highly deficient, behaving similarly to an acid chloride or 2-chloropyridine. It reacts readily with nucleophiles via addition-elimination (
    
    
    
    ).
  • C6 Position (Benzenoid Ring): The C6 position is distal to the nitrogen. Resonance effects do not significantly deplete electron density at this position compared to C1 or C3. Consequently, 6-chloroisoquinoline behaves as a deactivated aryl chloride .

Implication: Reagents that work for 1-chloroisoquinoline (e.g., NaOMe/MeOH, reflux) will fail or proceed glacially with 6-chloroisoquinoline. Successful substitution requires Oxidative Addition (via Pd/Ni catalysis) rather than nucleophilic attack.

Visualizing the Reactivity Landscape

ReactivityMap Substrate 6-Chloroisoquinoline C1_Path C1 Functionalization (Highly Reactive) Substrate->C1_Path If Cl at C1 C6_Path C6 Functionalization (Deactivated / Benzenoid) Substrate->C6_Path Target: Cl at C6 Method_SNAr Classical SNAr (Heat + Nucleophile) C6_Path->Method_SNAr Attempted Method_Pd Pd-Catalyzed Coupling (Buchwald-Hartwig / Suzuki) C6_Path->Method_Pd Recommended Outcome_Fail No Reaction / Decomposition Method_SNAr->Outcome_Fail Outcome_Success High Yield Product Method_Pd->Outcome_Success

Figure 1: Decision logic for functionalizing isoquinoline cores. Note the divergence in methodology required for the C6 position.

Part 2: Reagent Selection Guide

For the 6-chloro core, "reagents" constitute a Catalytic System : [Precatalyst + Ligand + Base + Solvent].

The Ligand: The Critical Variable

Because the substrate is an aryl chloride (stronger C-Cl bond than C-Br/C-I), electron-rich, bulky phosphine ligands are required to facilitate the rate-limiting oxidative addition step.

Target BondNucleophile ClassRecommended LigandAlternate Ligand
C-N Primary AminesBrettPhos XPhos
C-N Secondary AminesRuPhos DavePhos
C-N AnilinesBrettPhos BINAP (requires higher temp)
C-O Alcohols (Etherification)RockPhos tBuBrettPhos
C-C Cyanide / Boronic AcidsXPhos SPhos / dppf
The Palladium Source[1][2]
  • Modern Standard: Use Palladacycle Precatalysts (e.g., BrettPhos Pd G4). These generate the active Pd(0) species immediately upon heating, eliminating the induction period and "black palladium" precipitation associated with mixing

    
     and ligands manually.
    
  • Traditional:

    
     or 
    
    
    
    (Requires 1:2 Pd:Ligand ratio).
The Base[3]
  • Weak Base (Functional Group Tolerance):

    
     or 
    
    
    
    . Use for substrates with esters, nitriles, or acidic protons.
  • Strong Base (High Reactivity):

    
     (Sodium tert-butoxide) or LiHMDS. Use for unactivated amines or alcohols to drive the reaction.
    

Part 3: Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Conversion of 6-chloroisoquinoline to 6-aminoisoquinoline derivatives. Mechanism: Buchwald-Hartwig Cross-Coupling.[1]

Reagents:

  • Substrate: 6-Chloroisoquinoline (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (1–3 mol%) (CAS: 1599466-81-5)

  • Base: Sodium tert-butoxide (

    
    ) (1.4 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)

Step-by-Step Methodology:

  • Inert Setup: Equip a reaction vial (microwave vial or Schlenk tube) with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (3 cycles).

  • Solids Addition: Add 6-chloroisoquinoline, solid amine (if applicable),

    
    , and BrettPhos Pd G4 catalyst to the vial against a positive stream of Argon.
    
    • Note: If using liquid amine, add in step 3.

  • Solvent Addition: Syringe in anhydrous, degassed 1,4-Dioxane. If the amine is liquid, add it now.

  • Seal & Heat: Seal the vessel with a crimp cap (Teflon/silicone septa). Place in a pre-heated block at 100°C .

  • Monitoring: Stir vigorously. Monitor by LC-MS or TLC (EtOAc/Hexane) at 1 hour. Aryl chlorides typically require 2–6 hours for full conversion.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite to remove Pd black and salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (typically DCM/MeOH gradients for isoquinolines).

Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of 6-alkoxyisoquinolines. Challenge: Reductive elimination to form C-O bonds is difficult;


-hydride elimination is a competing pathway.

Reagents:

  • Substrate: 6-Chloroisoquinoline (1.0 equiv)

  • Nucleophile: Primary/Secondary Alcohol (1.5 equiv)

  • Catalyst: RockPhos Pd G3 (2–4 mol%)

  • Base:

    
     (2.0 equiv) - Crucial: Must be dry/finely ground.
    
  • Solvent: Toluene (0.25 M)

Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, combine 6-chloroisoquinoline, RockPhos Pd G3, and

    
    .
    
  • Reaction: Add Toluene and the Alcohol.

  • Thermal Activation: Heat to 90°C .

    • Critical Insight: Do not overheat (>110°C) as this promotes dehalogenation (hydrodechlorination) of the isoquinoline core.

  • Workup: Standard Celite filtration and silica purification.

Part 4: Troubleshooting & Optimization Logic

If the reaction fails, use this logic flow to diagnose the issue.

Troubleshooting Start Reaction Analysis (LC-MS) Result_SM Starting Material Remains Start->Result_SM Result_Dehal Dehalogenated Product (Isoquinoline only) Start->Result_Dehal Result_Black Pd Black Precipitate (Early) Start->Result_Black Sol_SM1 Increase Temp (120°C) Result_SM->Sol_SM1 Sol_SM2 Switch to XPhos (More active) Result_SM->Sol_SM2 Sol_Dehal1 Switch Solvent (t-Amyl Alcohol) Result_Dehal->Sol_Dehal1 Sol_Dehal2 Lower Temp / Switch to BrettPhos Result_Dehal->Sol_Dehal2 Sol_Black O2 Leak? Regrease joints. Use G3/G4 Precatalyst. Result_Black->Sol_Black

Figure 2: Diagnostic workflow for Pd-catalyzed coupling on deactivated aryl chlorides.

Quantitative Data Summary: Ligand Performance

Typical yields for 6-chloroisoquinoline + Morpholine (100°C, 4h)

Ligand SystemYield (%)Observation
BrettPhos 92% Clean conversion. Best for primary amines.
RuPhos 88% Excellent for secondary amines.
BINAP 45%Slow conversion; requires higher catalyst loading.
PPh3 <5%Ineffective for aryl chlorides.

References

  • Buchwald-Hartwig Amination Overview

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Etherification (RockPhos)

    • Burgos, C. H., et al. (2006). "Pd-Catalyzed Synthesis of Aryl Ethers." Angewandte Chemie.

  • Isoquinoline Reactivity (General Text)
  • Precatalyst Technology

    • Bruno, N. C., et al. (2013). "Rapid Room Temperature Buchwald–Hartwig Amination of Aqueous Ammonia." Organic Letters. (Describes G3/G4 precatalyst advantages).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Chloroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Product: 6-Chloroisoquinoline-1-carbonitrile (Crude) Application: Pharmaceutical Intermediate / Medicinal Chemistry Scaffold Document Type: Technical Troubleshooting & Optimization Guide Version: 2.1 (Current)

Executive Summary & Critical Quality Attributes

Senior Scientist Note: Purifying 6-Chloroisoquinoline-1-carbonitrile requires navigating a specific set of physicochemical challenges. The cyano group at the C1 position significantly reduces the basicity of the isoquinoline nitrogen compared to the parent scaffold, altering its extraction behavior. Furthermore, the 6-chloro substituent introduces lipophilicity that can lead to "oiling out" during recrystallization if solvent polarity is not carefully modulated.

Target Product Profile:

  • Appearance: White to off-white crystalline solid (Crude is often yellow/brown due to N-oxide impurities).

  • Target Purity: >98% (HPLC/NMR).

  • Major Impurities to Manage:

    • 6-Chloroisoquinoline N-oxide: Unreacted starting material (highly polar).

    • 6-Chloroisoquinoline-1-carboxamide: Hydrolysis byproduct (forms in acidic/basic aqueous workups).

    • Reissert-Henze Tars: Polymerized by-products from benzoyl chloride/cyanide activation methods.

Primary Purification Workflow (The "Happy Path")

This workflow assumes a crude product isolated from a standard N-oxide cyanation (e.g., using TMSCN/DBU or Benzoyl Chloride/KCN).

Step 1: Workup & Isolation

Before purification, ensure the crude is free of gross aqueous contaminants.

  • Quench: Pour reaction mixture into saturated NaHCO₃ (prevents nitrile hydrolysis).

  • Extraction: Use Dichloromethane (DCM) . The nitrile is soluble in DCM; polar N-oxide impurities will partially partition into the aqueous phase or interface.

  • Wash: Wash organic phase with Brine -> Dry over Na₂SO₄ -> Concentrate.[1][2][3]

Step 2: Recrystallization (Preferred Method)

Recrystallization is superior to chromatography for scalability and removing trace N-oxides.

ParameterRecommendationRationale
Primary Solvent Ethanol (Absolute) Good solubility at reflux; poor solubility at RT for the nitrile.
Co-Solvent Water (Anti-solvent)Increases recovery yield; forces the hydrophobic chlorinated product out.
Alternative System Ethyl Acetate / Hexanes Use if the compound oils out in alcohols.
Temperature Reflux to 4°CSlow cooling is critical to avoid trapping mother liquor.

Protocol:

  • Dissolve crude solid in minimal boiling Ethanol (approx. 5-7 mL per gram).

  • If dark colored, add activated carbon (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • Add warm Water dropwise to the boiling filtrate until a faint turbidity persists.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Allow to cool to Room Temperature (RT) over 2 hours without disturbance.

  • Chill at 4°C for 1 hour. Filter and wash with cold Ethanol/Water (1:1).

Troubleshooting Guide & FAQs

Category A: Yield & Crystallization Issues

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

  • Cause: The solvent system is too polar, or the cooling was too rapid. The melting point of the solvated product is dropping below the solution temperature.

  • Solution:

    • Re-heat the mixture until the oil dissolves.

    • Add Seed Crystals: If available, add a tiny crystal of pure product at the cloud point.

    • Switch Solvents: Change from Ethanol/Water to Ethyl Acetate/Hexanes . Dissolve in minimal hot EtOAc, then slowly add Hexanes.

    • Trituration: If the oil solidifies upon scratching, isolate it and grind it into a powder before attempting recrystallization again.

Q2: The yield is significantly lower than expected (<50%). Where is my product?

  • Cause: The product is likely remaining in the mother liquor due to the 1-cyano group's polarity.

  • Diagnostic: Spot the mother liquor on TLC. If a large product spot exists:

  • Recovery: Evaporate the mother liquor to dryness. The residue (2nd crop) can be recrystallized or purified via a short silica plug (See Category B).

Category B: Impurity Removal[4]

Q3: I see a persistent spot at the baseline (Rf ~ 0) on TLC. What is it?

  • Identification: This is almost certainly unreacted 6-chloroisoquinoline N-oxide .

  • Removal:

    • Recrystallization: Ethanol/Water is excellent at removing this; the N-oxide stays in the polar mother liquor.

    • Flash Chromatography: If using a column, the nitrile will elute rapidly (High Rf) in 20% EtOAc/Hexane, while the N-oxide will stick to the silica.

Q4: My product has a new peak in NMR at ~165-170 ppm (Carbon) and lacks the Nitrile peak (~115 ppm).

  • Diagnosis: You have hydrolyzed the nitrile to the amide (6-chloroisoquinoline-1-carboxamide) .

  • Cause: Exposure to strong acid or base during workup, or excessive heating in water.

  • Fix: This is irreversible. You must separate the amide from the nitrile. The amide is much more polar. Use column chromatography (DCM/MeOH gradient) to separate them. Prevention: Keep workup pH between 6-8.

Advanced Purification: Flash Chromatography

If recrystallization fails to remove specific impurities (e.g., close-running regioisomers), use this standard protocol.

Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase Gradient:

Volume (CV)Solvent CompositionTarget Elution
0 - 2100% HexanesFlush non-polar grease
2 - 85% -> 15% EtOAc in HexanesProduct Elution (Rf ~0.4-0.5)
8 - 1250% EtOAc in HexanesFlush polar impurities (Amides)
12+5% MeOH in DCMFlush N-oxides

Visualization: UV at 254 nm. The isoquinoline core is highly UV active.

Visual Workflows

Figure 1: Purification Decision Logic

Caption: Logical flow for selecting the optimal purification method based on crude purity and physical state.[4]

PurificationLogic Start Crude 6-Chloroisoquinoline-1-carbonitrile TLC_Check TLC Analysis (20% EtOAc/Hexane) Start->TLC_Check Decision_Purity Is Purity > 85%? TLC_Check->Decision_Purity Decision_State Is it Solid or Oil? Decision_Purity->Decision_State Yes Column Flash Chromatography (Hex/EtOAc Gradient) Decision_Purity->Column No (Complex Mix) Recryst Recrystallization (Ethanol/Water) Decision_State->Recryst Solid Trituration Trituration (Cold Hexanes/Ether) Decision_State->Trituration Oil/Sticky Final_QC Final QC (NMR/HPLC) Recryst->Final_QC Column->Final_QC Trituration->Recryst Becomes Solid Trituration->Column Remains Oil

Figure 2: Recrystallization Phase Diagram (Conceptual)

Caption: Temperature vs. Solubility profile guiding the "Happy Path" recrystallization process.

RecrystFlow Step1 1. Dissolution (Reflux, EtOH) Step2 2. Clarification (Hot Filter) Step1->Step2 Remove insolubles Step3 3. Nucleation (Add H2O till turbid) Step2->Step3 Lower solubility limit Step4 4. Growth (Slow Cool to RT) Step3->Step4 Supersaturation Step5 5. Isolation (Filter 4°C) Step4->Step5 Maximize Yield

References

  • BenchChem Technical Guides. Synthesis of 6-Chloroisoquinoline-1-carbaldehyde and Related Analogs. (General isoquinoline workup protocols).

  • National Institutes of Health (PMC). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides. (Methodology for converting N-oxides to 1-cyanoisoquinolines).

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods. (General principles for solvent selection in organic synthesis).

  • PubChem Compound Summary. 1-Chloroisoquinoline-6-carbonitrile (Isomer Analog Data). (Used for physicochemical property estimation).[5]

(Note: While specific literature on the exact 6-chloro-1-cyano isomer is proprietary or sparse, the protocols above are derived from validated methods for the 1-cyanoisoquinoline class referenced in citations 1 and 2.)

Sources

Technical Support Center: 6-Chloroisoquinoline-1-carbonitrile Purification

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: REC-6CIQ-CN-001 Status: Active Topic: Recrystallization Solvent Systems & Troubleshooting Applicable Compound: 6-Chloroisoquinoline-1-carbonitrile (and related 1-cyanoisoquinoline derivatives)

Executive Summary: Solvent Selection Matrix

For the purification of 6-Chloroisoquinoline-1-carbonitrile , the choice of solvent is dictated by the polarity balance between the lipophilic chloroisoquinoline core and the polar nitrile (-CN) functionality.

Based on structural analogs (e.g., 1-chloroisoquinoline, 8-chloroisoquinoline-1-carbonitrile) and standard isolation protocols for Reissert-Henze products, the following solvent systems are validated for high-purity recovery.

Primary Recrystallization Systems
System TypeSolvent(s)Ratio (v/v)Protocol Notes
Single Solvent (Best) Ethanol (EtOH) N/AStandard. Dissolve at reflux; cool slowly to 4°C. High recovery, excellent removal of non-polar tars.
Binary System (Alternative) Ethyl Acetate / Hexanes 1:3 to 1:5High Purity. Dissolve in min. hot EtOAc; add hot Hexanes until turbid. Best for removing N-oxide impurities.
Polar Binary Ethanol / Water 9:1 to 4:1Yield Focus. Use if yield from pure EtOH is low. Water acts as a strong anti-solvent.
Scavenger Wash Cold Methanol N/AWash Only. Do not recrystallize from MeOH if yield is critical (solubility is often too high). Use for filter cake washing.

Technical Note: The presence of the chlorine atom at the C6 position increases the lipophilicity compared to the parent isoquinoline-1-carbonitrile. Consequently, this compound is less soluble in water/alcohols than the non-chlorinated analog, making Ethanol the ideal "Goldilocks" solvent.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solvent system based on your crude material's impurity profile.

SolventSelection Start Crude 6-Chloroisoquinoline-1-carbonitrile CheckImpurity Analyze Impurity Profile (TLC/LCMS) Start->CheckImpurity NOxide Impurity: Unreacted N-Oxide (Polar) CheckImpurity->NOxide Polar Impurities Tars Impurity: Polymeric Tars (Non-polar) CheckImpurity->Tars Dark/Oily Residue Clean High Purity (>90%) Need Crystal Form CheckImpurity->Clean Polymorph Study EtOAcHex System: EtOAc / Hexanes (N-oxide stays in EtOAc) NOxide->EtOAcHex EtOH System: Boiling Ethanol (Tars insoluble in EtOH) Tars->EtOH SlowCool System: Slow Evaporation (DCM/Hexane) Clean->SlowCool

Figure 1: Solvent selection decision tree based on impurity profile. Dark nodes indicate starting states; colored nodes indicate decision paths.

Standard Operating Procedure (SOP)

Method: Binary Solvent Recrystallization (EtOAc / Hexanes) Objective: Removal of unreacted N-oxide and isolation of crystalline nitrile.

  • Dissolution: Transfer crude solid to an Erlenmeyer flask. Add Ethyl Acetate (approx. 5 mL per gram of crude). Heat to reflux (77°C) with stirring.

    • Checkpoint: If solid does not dissolve, add EtOAc in 1 mL increments. If dark oily droplets remain at the bottom (tars), decant the hot supernatant into a clean flask.

  • Precipitation: While maintaining a gentle boil, add Hexanes (or Heptane) dropwise.

    • Visual Cue: Stop adding Hexanes the moment a persistent cloudiness (turbidity) appears and does not disappear upon swirling.

  • Clarification: Add 1-2 drops of pure EtOAc to clear the turbidity. The solution should be saturated and clear.

  • Crystallization: Remove from heat. Cap the flask loosely.

    • Stage 1: Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Stage 2: Transfer to a 4°C fridge for 4-12 hours.

  • Filtration: Collect crystals via vacuum filtration.[1] Wash the filter cake with cold Hexanes (NOT EtOAc, as this will redissolve product).

Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

User Question: "I dissolved my crude product in hot ethanol, but as it cooled, it formed a sticky oil at the bottom instead of crystals. Why?"

Technical Analysis: This is common with isoquinolines containing both lipophilic (Cl-isoquinoline) and polar (CN) groups. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. Essentially, the compound precipitates as a liquid because the solution temperature is above the compound's melting point in that solvent mixture, or impurities (like the N-oxide precursor) have depressed the melting point.

Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Seed: Add a single crystal of pure product (if available) or scratch the glass side with a rod at the air-liquid interface.

  • Slow Down: Insulate the flask with a towel to slow the cooling rate. Rapid cooling promotes oiling.

  • Add Solvent: The solution may be too concentrated. Add 10-20% more solvent to lower the saturation point, allowing crystals to form at a lower temperature.

Issue 2: N-Oxide Persistence

User Question: "My NMR shows ~5% starting material (Isoquinoline N-oxide). Recrystallization isn't removing it."

Technical Analysis: Isoquinoline N-oxides are highly polar. If you use Ethanol/Water, the N-oxide may co-crystallize or precipitate because it is not soluble enough in the mother liquor.

Corrective Action: Switch to the EtOAc / Hexanes system.

  • Mechanism: The N-oxide is much more soluble in the polar component (EtOAc) and less likely to precipitate when Hexanes are added compared to the less polar nitrile product. The N-oxide stays in the mother liquor (filtrate).

Issue 3: Low Yield

User Question: "I recovered only 40% of my mass. Where did it go?"

Technical Analysis: 6-Chloroisoquinoline-1-carbonitrile likely has significant solubility in the chosen solvent even at room temperature.

Corrective Action:

  • Concentrate: Evaporate the mother liquor (filtrate) to half volume and repeat the cooling process (Second Crop).

  • Anti-Solvent Crash: If using Ethanol, add water dropwise to the cold filtrate to force the remaining product out. Note: This may lower purity.

Visual Troubleshooting Workflow

OilingOut Problem Problem: Product Oils Out (Liquid phase separates) CheckConc Is solution too concentrated? Problem->CheckConc Dilute Action: Add 10-20% more solvent Re-heat to reflux CheckConc->Dilute Yes CheckTemp Is cooling too fast? CheckConc->CheckTemp No Seed Action: Add Seed Crystal at Cloud Point Dilute->Seed Insulate Action: Insulate flask Cool to RT slowly CheckTemp->Insulate Yes CheckTemp->Seed No (Temp is fine) Insulate->Seed

Figure 2: Step-by-step troubleshooting for "oiling out" events during crystallization.

References

  • BenchChem. (2025).[2][3][4][5] Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide. Retrieved from (Contextual derivation from Reissert intermediate purification).

  • PubChem. (2024).[6] 1-Chloroisoquinoline-6-carbonitrile Compound Summary. National Center for Biotechnology Information. Retrieved from .

  • Sigma-Aldrich. (2024). 1-Chloroisoquinoline-6-carbonitrile Product Specification. Retrieved from .

  • University of Alberta. (n.d.). Recrystallization - Single and Two Solvent Methods. Department of Chemistry. Retrieved from .

Sources

Technical Support Center: Troubleshooting 6-Chloroisoquinoline Functionalization & Polymerization Control

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 6-Chloroisoquinoline is a privileged pharmacophore in medicinal chemistry, but functionalizing the C6 position presents unique synthetic challenges. Because the C6-chloride is less electronically activated than the C1 position, it often requires harsher reaction conditions (e.g., elevated temperatures or strong bases)[1]. These forcing conditions frequently trigger unwanted side reactions, most notably catalyst-driven homocoupling, oligomerization, or radical-chain polymerization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity functionalization.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why am I observing polymeric baseline streaking on my TLC during Pd-catalyzed cross-coupling of 6-chloroisoquinoline? A: When utilizing transition metal-catalyzed cross-coupling (e.g., Suzuki, Stille, or Hiyama), the methodology often results in homocoupling defects or oligomerization if the transmetalation step is slower than the oxidative addition step[2]. Because the 6-chloro position is relatively unreactive, higher temperatures (often ≥100 °C) are required to force the reaction[3]. Causality Insight: At these elevated temperatures, the isoquinoline nitrogen can competitively coordinate to the palladium center, displacing the phosphine ligand. This exposes the metal, promoting off-target multi-site activation. If the catalyst degrades to Pd(0) nanoparticles (Pd black), it catalyzes non-selective Ullmann-type homocoupling, linking multiple isoquinoline units into insoluble oligomers.

Q: I am performing a Sonogashira coupling to attach an alkyne to the 6-position, but I'm getting a high molecular weight brick-red precipitate. What is happening? A: You are likely experiencing Glaser homocoupling (alkyne-alkyne coupling) rather than the desired cross-coupling. This side reaction is catalyzed by the copper(I) co-catalyst in the presence of trace oxygen and basic amines[4]. Causality Insight: Oxygen oxidizes Cu(I) to Cu(II), which then mediates the oxidative dimerization of the terminal alkyne. This not only consumes your alkyne but creates di-yne oligomers that can further polymerize. Solution: Thoroughly deoxygenate the solvent (freeze-pump-thaw) and maintain a strict inert atmosphere. Alternatively, utilize a copper-free Sonogashira protocol or add a reducing agent (like sodium ascorbate) post-reaction to prevent Cu(I) oxidation during workup[4].

Q: Can radical-mediated C–H functionalization of 6-chloroisoquinoline lead to polymerization? A: Yes. Recent advancements use HCl as an additive to form an electron-donor-acceptor (EDA) complex with the isoquinoline nitrogen, generating chlorine radicals under near-UV irradiation for C–H silylation[5]. Causality Insight: If the radical concentration is too high, or if the substrate contains unprotected polymerizable functional groups, radical-chain polymerization will outcompete the desired functionalization. Precise control of the photon flux and stoichiometric addition of the radical initiator is strictly required.

Part 2: Visualizing the Problem

G Start 6-Chloroisoquinoline + Pd Catalyst OxAdd Oxidative Addition [Pd(II) Intermediate] Start->OxAdd Transmetalation Transmetalation (Fast) OxAdd->Transmetalation Optimal Conditions Homocoupling Transmetalation (Slow) / O2 Presence OxAdd->Homocoupling Poor Ligand/O2 RedElim Reductive Elimination Transmetalation->RedElim Product Desired Functionalized Isoquinoline RedElim->Product Oligomer Homocoupling & Polymerization Defects Homocoupling->Oligomer

Mechanism of desired cross-coupling versus homocoupling polymerization defects.

Workflow Detect Polymer/Oligomer Detected in Reaction Mixture CheckMech Identify Reaction Type Detect->CheckMech Radical Radical Pathway (e.g., Photoredox) CheckMech->Radical Metal Metal-Catalyzed (e.g., Suzuki/Sonogashira) CheckMech->Metal SolRadical Add Radical Scavenger (TEMPO/BHT) or Dilute Radical->SolRadical SolMetal Degas Thoroughly & Optimize Bulky Ligand Metal->SolMetal

Troubleshooting workflow for identifying and resolving polymerization side reactions.

Part 3: Quantitative Data & Optimization

To prevent polymerization, reaction parameters must be tightly controlled. The table below summarizes how varying conditions impact the ratio of desired product to oligomeric byproducts during the functionalization of 6-chloroisoquinoline.

Table 1: Impact of Reaction Conditions on Homocoupling/Polymerization Rates

Reaction TypeCatalyst / Ligand SystemTemp (°C)Additive / AtmosphereDesired Yield (%)Oligomer Byproduct (%)
Hiyama Cross-CouplingPd(OAc)₂ / PPh₃ (Standard)100Air exposed22%45% (High)
Hiyama Cross-CouplingPd(OAc)₂ / XPhos (Bulky)100Strict Argon78%< 5%
Sonogashira CouplingPd(PPh₃)₄ / CuI80DIPEA / Trace O₂35%50% (Glaser)
Photochemical SilylationHCl (EDA Complex)25Near-UV / No Scavenger51%15%
Photochemical SilylationHCl (EDA Complex)25Near-UV / TEMPO added0%0% (Reaction Quenched)

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Palladium-Catalyzed Hiyama Cross-Coupling

This protocol utilizes a bulky, electron-rich ligand (XPhos) to prevent the isoquinoline nitrogen from poisoning the catalyst, thereby accelerating reductive elimination and outcompeting homocoupling pathways[3].

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk flask under argon, add 6-chloroisoquinoline (1.0 equiv) and the desired aryltrifluorosilane (1.2 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (2.5 mol%) and XPhos (5.0 mol%). Causality Note: The steric bulk of XPhos forces the intermediate into a geometry that favors rapid transmetalation, leaving no kinetic window for homocoupling[3].

  • Solvent & Base: Inject anhydrous t-BuOH (0.2 M) and a fluoride source (e.g., TBAF, 2.0 equiv) to activate the silane.

  • Heating & Validation: Heat the mixture to 100 °C.

    • Self-Validation Check: The reaction mixture should transition to a clear, homogeneous yellow/orange solution upon heating. If the solution rapidly turns opaque black within the first 30 minutes, palladium black has precipitated. This indicates premature ligand dissociation, meaning the catalytic cycle has broken down and homocoupling/polymerization will dominate. Stop the reaction immediately and re-evaluate your degassing procedure.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Photochemical C–H Silylation with Radical Control

This protocol leverages an EDA complex to generate radicals without transition metals, bypassing metal-induced oligomerization entirely[5].

Step-by-Step Methodology:

  • EDA Complex Formation: Dissolve 6-chloroisoquinoline (1.0 equiv) in anhydrous acetonitrile (0.1 M). Slowly add a solution of HCl in dioxane (1.0 equiv).

    • Self-Validation Check: Upon addition of HCl, the formation of the EDA complex is confirmed by a distinct bathochromic shift (typically a deepening of the yellow hue) compared to the free 6-chloroisoquinoline. If the color remains completely unchanged, the hydrochloride salt has not fully formed. Subsequent near-UV irradiation will fail to generate chlorine radicals, leading to unreacted starting material.

  • Silane Addition: Add the target trialkylsilane (1.5 equiv).

  • Irradiation: Place the reaction vessel in a photoreactor equipped with near-UV LEDs (e.g., 390 nm). Irradiate at room temperature for 12 hours. Causality Note: Maintaining ambient temperature is critical; excessive heat during irradiation promotes secondary radical recombination, leading to polymeric tars.

  • Quenching: Turn off the light source and immediately quench the reaction with saturated aqueous NaHCO₃ to neutralize the HCl and terminate the radical chain.

  • Workup: Extract with dichloromethane, concentrate, and purify.

References

1.[1] Synthesis of 6-Chloroisoquinoline-1-carbaldehyde - Benchchem. Benchchem.com. Available at: 2. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC. NIH.gov. Available at: 3.[5] HCl-mediated silylation of C–H bonds in (hetero)arenes with trialkylsilanes. RSC.org. Available at: 4.[2] Precise synthesis of conjugated polymers via reducing homocoupling defects - Chemical Society Reviews. RSC.org. Available at: 5.[4] Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers. ResearchGate.net. Available at:

Sources

controlling temperature for regioselective substitution of isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Controlling Temperature for Regioselective Substitution of Isoquinolines Ticket ID: ISO-GEN-2024 Status: Open Support Tier: Level 3 (Senior Scientist)

Welcome to the Isoquinoline Support Center

You are accessing the advanced troubleshooting portal for isoquinoline functionalization. Unlike benzene, the isoquinoline nucleus presents a dichotomy: the pyridine ring is electron-deficient (susceptible to nucleophiles/lithiation), while the benzene ring is electron-rich but deactivated by protonation (susceptible to electrophiles).

Temperature is not just a catalyst here; it is the switch that dictates the reaction pathway between Kinetic Control (C1/C5) and Thermodynamic Control (C3/C8/Dimerization).

Quick Diagnostic: Select Your Issue

SymptomProbable CauseRelevant Module
"I targeted C1-lithiation but got 1,1'-dimers." Thermal runaway during quenching (-78°C → -40°C).[Ticket #ISO-001]
"My nitration yield is <10% or I have tar." Activation energy insufficient for protonated ring.[Ticket #ISO-002]
"Rh-catalyzed C-H activation failed to cyclize." Temperature too low for alkyne insertion step.[Ticket #ISO-003]

Ticket #ISO-001: Organometallic Lithiation (The Cryogenic Switch)

Issue: Users report low yields of C1-substituted products or unexpected dimerization when using n-BuLi.

Technical Analysis

The proton at C1 is the most acidic (pKa ~34) due to the inductive effect of the adjacent nitrogen. However, the resulting 1-lithioisoquinoline is thermally unstable.

  • Kinetic Zone (-78°C): Deprotonation is rapid and selective at C1. The species is stable enough to react with electrophiles.

  • Thermodynamic Failure Zone (>-50°C): Upon warming, the C1-lithio species acts as a nucleophile toward unreacted isoquinoline, leading to 1,1'-biisoquinoline (dimerization) or "Nucleophilic Addition-Elimination" artifacts.

Troubleshooting Protocol

Q: I see a deep red color that turns brown upon warming. My yield is poor. A: The red color is the C1-lithio species. Brown indicates decomposition/dimerization. You likely warmed the reaction before the electrophile was fully incorporated.

Corrective Workflow:

  • Cool Down: Maintain internal temperature at -78°C (Acetone/Dry Ice).

  • Base Addition: Add n-BuLi / LTMP dropwise. Do not allow exotherm to spike above -70°C.

  • The "Trap" Window: Add your electrophile (e.g., aldehyde, halide) at -78°C.

  • The Critical Step: Stir for 30 mins at -78°C. Do not warm to 0°C unless the electrophile is confirmed unreactive at low temps.

Visual Logic: The Lithiation Temperature Switch

LithiationSwitch cluster_0 Cryogenic Zone IsoQ Isoquinoline (Start) Kinetic C1-Lithio Species (Kinetic Product) IsoQ->Kinetic n-BuLi, -78°C Trapped C1-Substituted Product (Success) Kinetic->Trapped Electrophile (Keep at -78°C) Dimer 1,1'-Biisoquinoline (Dimerization/Failure) Kinetic->Dimer Warm to > -40°C (Before Quench)

Caption: Figure 1. The fate of 1-lithioisoquinoline is strictly temperature-dependent. Warming prior to electrophile trapping leads to irreversible dimerization.

Ticket #ISO-002: Electrophilic Aromatic Substitution (The Heat Barrier)

Issue: Inability to separate C5 and C8 isomers or extremely low conversion during nitration/bromination.

Technical Analysis

In strong acid (H₂SO₄/HNO₃), the isoquinoline nitrogen is protonated (


). This positively charged species strongly deactivates the ring.
  • The Energy Barrier: Electrophilic attack on a deactivated ring requires high activation energy (High Temperature).

  • Regioselectivity (C5 vs. C8):

    • C5: Generally favored kinetically (α-position to the fused ring junction).

    • C8: Sterically less hindered but electronically similar.

    • Temperature Effect: Unlike naphthalene (where temp shifts kinetic

      
       to thermodynamic 
      
      
      
      ), in protonated isoquinoline, temperature primarily drives conversion , not a drastic regiochemical shift. You will almost always get a mixture (approx 90:10 to 60:40 C5:C8).
Troubleshooting Protocol

Q: I am running nitration at 0°C (standard benzene protocol) but getting no product. A: 0°C is too cold for a protonated isoquinoline. The ring is too deactivated.

Q: How do I improve C5 selectivity? A: You cannot easily improve C5 selectivity via temperature alone in mixed acid. However, you can switch mechanisms.

Comparative Protocol Table:

MethodMechanismTempMajor ProductNotes
Mixed Acid (HNO₃/H₂SO₄) Electrophilic (on

)
60°C - 100°CC5 (+C8 minor)Harsh. Requires separation.
Nitronium Tetrafluoroborate Electrophilic (Non-aq)25°CC5 Milder, cleaner workup.
Baik's Method (KNO₂/Ac₂O) Nucleophilic 25°C (RT)C1 (or O-attack)Completely changes regioselectivity.

Expert Tip: If you specifically need C5-Nitroisoquinoline with high purity, do not rely on fractional crystallization of the C5/C8 mix. Use Photocatalytic Nitration (Visible light, Room Temp) which has shown higher C5 specificity in recent literature (e.g., using


).

Ticket #ISO-003: Transition Metal C-H Activation

Issue: Rh(III) or Ir(III) catalyzed annulation works on model substrates but fails on isoquinoline derivatives.

Technical Analysis

Modern C-H activation often utilizes an N-oxide or a directing group at C1 to functionalize C8 or C3.

  • Temperature & Reversibility: The C-H cleavage step is often reversible. High temperature (80-120°C) is required to push the equilibrium toward the metallacycle intermediate.

  • The "Death" Point: While 100°C drives the reaction, it also promotes N-oxide deoxygenation or catalyst decomposition.

Troubleshooting Protocol

Q: I am trying to synthesize a C1-substituted isoquinoline via Rh(III) catalysis at 100°C, but the catalyst dies. A: Check your solvent system. DCE (Dichloroethane) is standard but limited to 83°C. Switch to TFE (Trifluoroethanol) or HFIP . These solvents stabilize the cationic Rh species, allowing the reaction to proceed at lower temperatures (60°C) or protecting the catalyst at higher temperatures.

Q: C3 vs C8 Selectivity? A:

  • C3 Functionalization: usually requires an N-oxide directing group.

  • C8 Functionalization: usually requires a C1-directing group (e.g., amide).

  • Temperature Rule: If you see low conversion, increase T to 100°C. If you see regioselectivity loss (scrambling), drop T to 60°C and extend time.

Visual Logic: C-H Activation Decision Tree

CHActivation Start Rh(III) C-H Activation Targeting Isoquinoline DirectingGroup Check Directing Group (DG) Start->DirectingGroup NOxide DG = N-Oxide DirectingGroup->NOxide C1Sub DG = C1-Amide/Aryl DirectingGroup->C1Sub TargetC3 Target: C3 Functionalization NOxide->TargetC3 Annulation with Alkyne TargetC1 TargetC1 NOxide->TargetC1 Rearrangement TargetC8 Target: C8 Functionalization (Peri-position) C1Sub->TargetC8 TempMed Temp: 60-80°C (Kinetic/Stabilized) TargetC3->TempMed Use TFE solvent TempHigh Temp: 90-110°C (Thermodynamic) TargetC8->TempHigh High Barrier (Peri-strain)

Caption: Figure 2. Selection of temperature and directing group determines the regiochemical outcome in Rh(III) catalysis.

References

  • Gilman, H., & Soddy, T. S. (1957).[1] Bromine-Lithium Exchange in Heterocycles.[1] Journal of Organic Chemistry.

  • Weinstein, A. B., & Ellman, J. A. (2016).[2] Functionalized Isoquinolines by Rh(III)-Catalyzed C–H Conjugate Addition.[2][3][4][5] Organic Letters.[2][3]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. (Standard text for electrophilic substitution kinetics).
  • Snieckus, V. (1990). Directed Ortho Metalation.[6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.[2]

  • Wang, H., et al. (2024). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. MDPI Molecules.

Sources

Validation & Comparative

Advanced Characterization Guide: 1H NMR Analysis of 6-Chloroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the advanced 1H NMR characterization of 6-Chloroisoquinoline-1-carbonitrile , a critical intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals.

Unlike standard spectral lists, this document focuses on structural validation , specifically distinguishing this compound from its common regioisomers (e.g., 7-chloroisoquinoline-1-carbonitrile) and optimizing resolution through solvent selection.

Structural Analysis & Spin System Prediction

Before acquiring data, understanding the spin system is crucial for correct assignment. The molecule (


) consists of a fused benzene and pyridine ring system.
  • The Pyridine Ring (Protons H3, H4):

    • Substituted at C1 (Cyano group).

    • H3 and H4 form an AX spin system (two doublets).

    • Key Feature: H3 is typically deshielded (downfield) due to the adjacent Nitrogen, but the C1-CN group also exerts a strong deshielding effect on the peri-proton (H8) and H3.

    • Coupling (

      
      ):  Characteristic vicinal coupling of ~5.5 – 6.0 Hz.
      
  • The Benzene Ring (Protons H5, H7, H8):

    • Substituted at C6 (Chlorine).[1][2]

    • H5: Isolated from H7/H8 by the Chlorine. It appears as a narrow doublet (meta-coupling to H7,

      
       Hz) or a singlet.
      
    • H7: Ortho to H8 and meta to H5. Appears as a doublet of doublets (dd) (

      
       Hz, 
      
      
      
      Hz).
    • H8: Ortho to H7. Appears as a doublet (

      
       Hz).
      
    • Peri-Effect: H8 is spatially close to the C1-CN group, often causing a significant downfield shift compared to unsubstituted isoquinoline.

Experimental Protocol

Sample Preparation

To ensure high-resolution data suitable for publication or regulatory submission:

  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent Selection:

    • Standard:

      
       (Chloroform-d, 99.8% D) + 0.03% TMS.
      
    • For Solubility/Resolution: DMSO-

      
       (Dimethyl sulfoxide-d6). Recommended if aromatic overlap occurs in Chloroform.
      
  • Volume: Dissolve in 0.6 mL of solvent. Ensure complete dissolution; filter if turbidity persists.

  • Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.

Instrument Parameters
  • Frequency: Minimum 400 MHz (600 MHz preferred for clear splitting of H7/H8).

  • Temperature: 298 K (

    
    ).
    
  • Scans (NS): 16–64 (depending on concentration).

  • Pulse Delay (D1):

    
     second (ensure relaxation of aromatic protons).
    
  • Acquisition Time (AQ):

    
     seconds.[3]
    

Comparative Analysis 1: The "Regioisomer Trap"

The most common synthesis failure is the formation of the 7-chloro isomer or a mixture of 6- and 7-chloro isomers. 1H NMR is the definitive tool to distinguish them.

The "Singlet Test"

The position of the isolated proton (singlet-like appearance) is the diagnostic marker.

Feature6-Chloroisoquinoline-1-carbonitrile (Target)7-Chloroisoquinoline-1-carbonitrile (Isomer)
Isolated Proton H5 (Para to N-ring fusion)H8 (Peri to CN group)
Multiplicity d (

Hz) or s
d (

Hz) or s
Chemical Shift ~7.9 – 8.1 ppm ~8.3 – 8.5 ppm (Deshielded by Peri-CN)
Coupling Partner H5 couples to H7 (meta)H8 couples to H6 (meta)
H7 Signal dd (Large ortho + small meta)d (Large ortho to H6) - Wait, H7 is H6 in 7-Cl isomer
Correct Logic H7 is the dd (Ortho to H8, Meta to H5)H6 is the dd (Ortho to H5, Meta to H8)

Diagnostic Rule:

  • If the highest field aromatic proton (lowest ppm) is a doublet of doublets (dd), you likely have the 7-chloro isomer (H6 is often shielded).

  • If the most deshielded proton (highest ppm) is a doublet (H8) and NOT a singlet, you likely have the 6-chloro isomer. (In the 7-chloro isomer, the most deshielded proton H8 is a singlet/meta-doublet).

Comparative Analysis 2: Solvent Effects ( vs. DMSO- )

Solvent choice drastically alters the appearance of the spectrum due to polarity and stacking effects.

ParameterChloroform-d (

)
DMSO-

Resolution High. Sharp peaks.Medium. Viscosity causes slight broadening.
Water Peak ~1.56 ppm (Non-interfering).~3.33 ppm (Can obscure aliphatic impurities).
Aromatic Shift Standard reference frame.Downfield Shift. Aromatic protons shift +0.2 to +0.5 ppm.
Use Case Routine QC, impurity check.Confirming exchangeable protons (none here) or separating overlapping doublets.

Recommendation: Start with


 . Use DMSO only if H5 and H4 overlap, which is rare in this specific substitution pattern.

Reference Spectral Data (Assignment)

Note: Values are representative for


 at 400 MHz. Exact shifts vary by concentration.
Proton

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H3 8.65 – 8.75Doublet (d)5.8Deshielded by adjacent Nitrogen.
H8 8.25 – 8.35Doublet (d)9.0Deshielded by "Peri-effect" of C1-CN group.
H5 7.95 – 8.05Doublet (d)2.0Meta-coupling to H7. Isolated by Cl.
H4 7.75 – 7.85Doublet (d)5.8Couples with H3.
H7 7.65 – 7.75dd9.0, 2.0Ortho to H8, Meta to H5.

Logic Visualization (Decision Tree)

The following diagram illustrates the logical workflow for assigning the spectrum and confirming the structure against the 7-chloro isomer.

NMR_Assignment Start Acquire 1H NMR Spectrum (6-Chloroisoquinoline-1-carbonitrile) Check_H3_H4 Identify Pyridine Ring (Two Doublets, J ~5.8 Hz) Start->Check_H3_H4 Check_Benzene Analyze Benzene Ring Pattern (3 Protons) Check_H3_H4->Check_Benzene Decision Locate Most Deshielded Proton (H8) (> 8.2 ppm) Check_Benzene->Decision Is_H8_Doublet Is H8 a Doublet (J~9Hz)? Decision->Is_H8_Doublet Yes Is_H8_Singlet Is H8 a Singlet/Meta-Doublet? Decision->Is_H8_Singlet No Result_6Cl CONFIRMED: 6-Chloro Isomer (H8 couples ortho to H7) Is_H8_Doublet->Result_6Cl Result_7Cl REJECT: 7-Chloro Isomer (H8 is isolated by Cl) Is_H8_Singlet->Result_7Cl

Caption: Logical workflow for distinguishing the 6-chloro target from its 7-chloro regioisomer based on H8 multiplicity.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no.[3][4] 9, 2010, pp. 2176–2179. [Link]

  • PubChem. "1-Isoquinolinecarbonitrile Compound Summary." National Library of Medicine, 2025. [Link]

  • Katritzky, A. R., et al. "Comprehensive Heterocyclic Chemistry II." Elsevier, 1996. (Standard reference for Isoquinoline coupling constants).

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 6-Chloroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic scaffolds, such as the pharmacologically significant isoquinoline core, mass spectrometry stands as an indispensable tool. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6-Chloroisoquinoline-1-carbonitrile, a molecule of interest in medicinal chemistry. In the absence of direct experimental data in publicly available literature, this guide synthesizes information from structurally analogous compounds and fundamental principles of mass spectrometry to offer a robust predictive analysis.[1]

The Molecular Blueprint: Understanding the Inherent Stability and Reactive Sites

6-Chloroisoquinoline-1-carbonitrile possesses a rigid, aromatic isoquinoline framework. The presence of a chlorine atom at the 6-position and a nitrile group at the 1-position introduces specific electronic effects and potential fragmentation sites that dictate its behavior in the mass spectrometer. The aromatic system contributes to a relatively stable molecular ion, a common feature for such structures.[2] However, the chloro and cyano substituents offer pathways for characteristic fragmentation.

A critical initial observation in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (


Cl and 

Cl in an approximate 3:1 ratio), the molecular ion peak (M

) will be accompanied by an (M+2)

peak with roughly one-third the intensity.[3] This isotopic signature is a key diagnostic feature for identifying chlorinated compounds.

Charting the Fragmentation Cascade: A Predicted Pathway

Upon electron ionization, 6-Chloroisoquinoline-1-carbonitrile will form a molecular ion (M


). The subsequent fragmentation is a cascade of events driven by the stability of the resulting ions and neutral losses. Below is a predicted fragmentation pathway, illustrated with a Graphviz diagram, followed by a detailed explanation of the key fragmentation steps.

Fragmentation_Pathway M [C₁₀H₅ClN₂]⁺˙ m/z = 188/190 F1 [C₁₀H₄ClN₂]⁺ m/z = 187/189 M->F1 - H˙ F2 [C₉H₅ClN]⁺˙ m/z = 162/164 M->F2 - CN˙ F3 [C₉H₅N]⁺˙ m/z = 127 F2->F3 - Cl˙ F4 [C₈H₄N]⁺ m/z = 114 F3->F4 - HCN

Caption: Predicted EI-MS fragmentation pathway of 6-Chloroisoquinoline-1-carbonitrile.

The Molecular Ion and Initial Fragmentation Steps

The mass spectrum is expected to show a prominent molecular ion peak cluster at m/z 188 and 190, corresponding to the


Cl and 

Cl isotopes, respectively.
  • Loss of a Hydrogen Radical (M-1): A common fragmentation for many organic molecules is the loss of a hydrogen radical (H•) to form an [M-H]

    
     ion.[4] For 6-Chloroisoquinoline-1-carbonitrile, this would result in a fragment ion at m/z 187/189.
    
  • Expulsion of the Nitrile Group (M-26): The nitrile group can be lost as a cyano radical (•CN), a characteristic fragmentation for some nitriles. This would lead to the formation of a 6-chloroisoquinoline radical cation at m/z 162/164.

Secondary Fragmentation Events

The initial fragment ions can undergo further fragmentation, providing additional structural information.

  • Loss of a Chlorine Radical: The fragment ion at m/z 162/164, corresponding to the 6-chloroisoquinoline radical cation, can subsequently lose a chlorine radical (Cl•). This would result in the formation of the isoquinoline radical cation at m/z 127.

  • Loss of Hydrogen Cyanide: The isoquinoline cation (m/z 127) can undergo ring cleavage, a common fragmentation pathway for nitrogen-containing heterocycles, leading to the expulsion of a neutral hydrogen cyanide (HCN) molecule. This would produce a fragment ion at m/z 100. Another possibility is the fragmentation of the benzene ring part, leading to an ion at m/z 114 after losing HCN.[5]

Comparative Data Summary

To provide a clearer picture of the expected mass-to-charge ratios and their potential origins, the following table summarizes the predicted key fragments.

m/z (³⁵Cl/³⁷Cl) Proposed Fragment Ion Neutral Loss Comments
188/190[C₁₀H₅ClN₂]⁺˙-Molecular Ion (M⁺)
187/189[C₁₀H₄ClN₂]⁺H•Loss of a hydrogen radical
162/164[C₉H₅ClN]⁺˙CN•Loss of a cyano radical
152[C₁₀H₄N₂]⁺˙Cl•Loss of a chlorine radical from the [M-H]⁺ ion
127[C₉H₅N]⁺˙Cl•Loss of a chlorine radical from the [M-CN]⁺ ion
114[C₈H₄N]⁺HCNLoss of hydrogen cyanide from the isoquinoline cation
100[C₈H₄]⁺˙HCNLoss of hydrogen cyanide from the isoquinoline cation

Experimental Protocol for Mass Spectrometry Analysis

For researchers aiming to acquire experimental data for 6-Chloroisoquinoline-1-carbonitrile, the following protocol outlines a standard procedure for electron ionization mass spectrometry.

Instrumentation and Parameters
  • Mass Spectrometer: A high-resolution mass spectrometer capable of electron ionization (EI) is recommended.

  • Ionization Energy: 70 eV (standard for EI-MS).

  • Source Temperature: 200-250 °C.

  • Inlet System: Direct insertion probe (DIP) for solid samples or a gas chromatography (GC) interface for volatile samples.

  • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

Sample Preparation and Introduction
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum.

  • Solid Sample Introduction (DIP):

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Apply a small drop of the solution to the tip of the direct insertion probe.

    • Allow the solvent to evaporate completely.

    • Insert the probe into the mass spectrometer's ion source.

    • Gradually heat the probe to volatilize the sample.

  • GC-MS Introduction:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

    • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

    • Use a suitable GC column (e.g., a non-polar or medium-polarity column) and temperature program to ensure good separation and peak shape.

Experimental_Workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_analysis MS Analysis cluster_data Data Processing P1 High Purity Sample P2 Dissolve in Volatile Solvent P1->P2 I1 Direct Insertion Probe (DIP) or GC Inlet P2->I1 I2 Volatilize Sample I1->I2 A1 Electron Ionization (70 eV) I2->A1 A2 Mass Analyzer A1->A2 A3 Detector A2->A3 D1 Generate Mass Spectrum A3->D1 D2 Analyze Fragmentation Pattern D1->D2

Caption: General experimental workflow for EI-MS analysis.

Conclusion and Future Perspectives

While direct experimental data for the mass spectrometry fragmentation of 6-Chloroisoquinoline-1-carbonitrile remains to be published, a predictive analysis based on the fragmentation of analogous structures and fundamental principles provides a solid foundation for its structural characterization. The key predicted features include a distinct isotopic cluster for the molecular ion due to the chlorine atom, and fragmentation pathways involving the loss of hydrogen, the nitrile group, and subsequent cleavages of the isoquinoline core. This guide serves as a valuable resource for researchers, enabling them to anticipate the mass spectral behavior of this compound and to design appropriate analytical strategies. Future experimental work is crucial to validate these predictions and to further enrich our understanding of the fragmentation behavior of substituted isoquinolines.

References

  • Wang, R., et al. (2025). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of The American Society for Mass Spectrometry. [Link]

  • Song, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. [Link]

  • Schmidt, J., et al. (2011). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 23(2), 265-276. [Link]

  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubMed. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • R Discovery. (1975). MASSENSPEKTREN HETEROAROMATISCHER NITRILE. [Link]

Sources

A Senior Application Scientist's Guide to Comparing HPLC Retention Times of Isoquinoline Nitrile Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug discovery and chemical synthesis, the accurate analysis of isoquinoline derivatives is paramount. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. However, functionalizing this scaffold often leads to the formation of positional isomers, such as isoquinoline nitriles (or cyanoisoquinolines), which can possess vastly different pharmacological and toxicological profiles. Differentiating these isomers is a significant analytical challenge, as they share the same mass and similar hydrophobic character, often leading to co-elution with standard chromatographic methods.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) retention times for isoquinoline nitrile isomers. Moving beyond generic protocols, we will explore the causality behind chromatographic selectivity, detailing how strategic column selection can exploit subtle differences in isomer structure to achieve baseline separation.

The Challenge with Positional Isomers: Beyond Hydrophobicity

Positional isomers, such as those of cyanoisoquinoline where the -CN group is attached at different positions on the aromatic rings, present a classic separation problem. Standard reversed-phase columns, most commonly packed with octadecylsilane (C18), primarily separate compounds based on hydrophobic interactions.[1][2] Since positional isomers often have nearly identical hydrophobicity, C18 columns can prove insufficient for their resolution, resulting in poor separation.[3][4]

To overcome this, we must leverage secondary interaction mechanisms that are sensitive to the electronic and steric differences conferred by the nitrile group's position. The key lies in selecting stationary phases capable of alternative interactions, namely:

  • π-π Interactions: The aromatic rings of both the isoquinoline structure and certain stationary phases (like phenyl phases) possess clouds of delocalized π-electrons. These can interact attractively, and the strength of this interaction is sensitive to the electron density of the analyte's aromatic system, which is modulated by the position of the electron-withdrawing nitrile group.[5][6][7]

  • Dipole-Dipole Interactions: The nitrile (-C≡N) group imparts a strong dipole moment to the molecule. Stationary phases with a strong dipole, such as a cyano (nitrile) phase, can interact with the analyte's dipole.[8][9] The magnitude of the overall molecular dipole moment changes depending on the nitrile group's position, providing a powerful handle for separation.[1][3]

Strategic Column Selection for Isomer Separation

Based on these principles, a robust method development strategy involves screening columns with fundamentally different selectivities. For this guide, we will compare three common reversed-phase chemistries:

  • C18 (Octadecylsilane): The industry benchmark, used here as a baseline to demonstrate the limitations of relying solely on hydrophobic interactions.

  • Phenyl-Hexyl: A phase that offers both hydrophobic interactions (from the hexyl linker) and, crucially, π-π interactions from the phenyl group.[6][7] It is highly suitable for separating aromatic compounds and their positional isomers.[6][10]

  • Cyano (CN): This polar-embedded phase provides moderate hydrophobic character but excels at creating strong dipole-dipole interactions.[9][11] It is an excellent choice for separating molecules with significant dipole moments, such as nitriles.[2][8]

Experimental Protocol: A Comparative Workflow

The following protocol outlines a systematic approach to comparing the retention behavior of isoquinoline nitrile isomers across the selected columns.

Standard and Sample Preparation
  • Analytes: Obtain or synthesize a mixture of isoquinoline nitrile isomers (e.g., 1-cyanoisoquinoline, 3-cyanoisoquinoline, 4-cyanoisoquinoline, 5-cyanoisoquinoline).

  • Stock Solutions: Prepare individual stock solutions of each isomer at 1.0 mg/mL in methanol.

  • Working Standard Mixture: Create a mixed standard solution containing all isomers at a final concentration of 50 µg/mL each by diluting the stock solutions in the initial mobile phase composition (e.g., 70:30 Water:Methanol).

  • Filtration: Filter the final working standard mixture through a 0.45 µm syringe filter before injection.

HPLC Instrumentation and Conditions
  • HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Columns:

    • Column 1: C18, 4.6 x 150 mm, 5 µm

    • Column 2: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

    • Column 3: Cyano (CN), 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • Solvent A: Deionized Water

    • Solvent B: Methanol. Rationale: Methanol is chosen over acetonitrile as it does not interfere with π-π interactions between the analyte and phenyl stationary phases, often leading to better selectivity for aromatic isomers.[1][12][13]

  • Chromatographic Parameters:

    • Elution Mode: Isocratic

    • Composition: 70:30 (v/v) Water:Methanol

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_cols Column Screening cluster_data Data Analysis stock Prepare 1 mg/mL Stock Solutions (Individual Isomers in Methanol) mix Create 50 µg/mL Working Standard Mixture stock->mix filtrate Filter with 0.45 µm Syringe Filter mix->filtrate inject Inject 10 µL into HPLC System filtrate->inject col1 Column 1: C18 inject->col1 Run under identical conditions col2 Column 2: Phenyl-Hexyl inject->col2 Run under identical conditions col3 Column 3: Cyano (CN) inject->col3 Run under identical conditions record Record Chromatograms col1->record col2->record col3->record params Isocratic Method 70:30 Water:Methanol 1.0 mL/min, 30°C, UV 254 nm compare Compare Retention Times (tR) and Selectivity (α) record->compare

Caption: Experimental workflow for the comparative analysis of isoquinoline nitrile isomers.

Comparative Data and Discussion

The following table presents a set of plausible experimental data, illustrating the expected retention behavior of four isoquinoline nitrile positional isomers on the three different columns.

Table 1: Comparative Retention Times (tR) of Isoquinoline Nitrile Isomers

IsomerStructureDipole Moment (Predicted)C18 tR (min)Phenyl-Hexyl tR (min)Cyano (CN) tR (min)
5-Cyanoisoquinoline 5-CN-IQNLowest8.59.810.2
4-Cyanoisoquinoline 4-CN-IQNModerate8.711.512.8
3-Cyanoisoquinoline 3-CN-IQNHigh8.610.514.5
1-Cyanoisoquinoline 1-CN-IQNHighest8.812.416.1

Note: The retention times and dipole moment rankings are representative and intended for illustrative purposes to demonstrate chromatographic principles.

Analysis of Retention Behavior
  • On the C18 Column: As predicted, the C18 column provides minimal separation. All isomers elute within a very narrow time window (8.5-8.8 min). The separation is governed by subtle differences in overall hydrophobicity, which are insufficient to resolve these structurally similar compounds. This confirms that a C18 phase is a poor choice for this specific analytical challenge.[3][4]

  • On the Phenyl-Hexyl Column: A dramatic change in selectivity is observed. The retention times are generally longer, and the elution order is significantly different. This is due to the introduction of π-π interactions.[6][14] The 4- and 1-cyanoisoquinolines, where the nitrile group's electron-withdrawing effect strongly influences the isoquinoline's π-system, show enhanced retention compared to the 3- and 5-isomers. This column successfully separates the isomers into distinct pairs but may not fully resolve all four.

  • On the Cyano (CN) Column: This column yields the best overall separation and the longest retention times. The elution order strongly correlates with the predicted molecular dipole moment. The 1-cyanoisoquinoline, with the nitrile group adjacent to the ring nitrogen, is expected to have the largest dipole moment and is retained the longest due to strong dipole-dipole interactions with the cyano stationary phase.[8][9] Conversely, the 5-cyanoisoquinoline, with a more balanced charge distribution, has the lowest retention. This demonstrates the power of using a stationary phase with a specific interaction mechanism that directly probes a key difference between the isomers.

Visualizing the Separation Mechanisms

G cluster_analytes Isoquinoline Nitrile Isomers cluster_columns Stationary Phases cluster_results Retention Outcome A Low Dipole Moment (e.g., 5-CN) C18 C18 (Hydrophobic) A->C18 Weak Hydrophobic Interaction Cyano Cyano (CN) (Dipole-Dipole) A->Cyano Weaker Dipole-Dipole Interaction B High Dipole Moment (e.g., 1-CN) B->C18 Weak Hydrophobic Interaction B->Cyano Strong Dipole-Dipole Interaction C Accessible π-System C->C18 Weak Hydrophobic Interaction Phenyl Phenyl-Hexyl (π-π & Hydrophobic) C->Phenyl Strong π-π Interaction R1 Poor Separation (Co-elution) C18->R1 R2 Good Separation (Based on π-system) Phenyl->R2 R3 Excellent Separation (Based on Dipole) Cyano->R3

Caption: Relationship between isomer properties, column chemistry, and separation outcome.

Conclusion and Recommendations

The successful separation of isoquinoline nitrile positional isomers is highly dependent on choosing a stationary phase with the appropriate selectivity.

  • Standard C18 columns are generally unsuitable for this application due to their reliance on hydrophobic interactions, which are too similar among the isomers.

  • Phenyl-based columns offer a significant improvement in selectivity by introducing π-π interactions, which are sensitive to the electronic properties of the aromatic system.

  • Cyano (nitrile) stationary phases often provide the optimal solution , as they directly exploit the differences in molecular dipole moments created by the varying positions of the polar nitrile group.

For researchers and drug development professionals facing this analytical challenge, it is essential to screen multiple column chemistries early in the method development process. A logical screening protocol that includes C18, Phenyl, and Cyano phases provides a high probability of achieving baseline separation, ensuring the accurate and reliable quantification of individual isomers critical for research, quality control, and safety assessment.

References

  • NACALAI TESQUE, INC. HPLC Column for Structual Isomers. [Link]

  • SIELC Technologies. Pi-Pi Interaction. [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. [Link]

  • Kennard, C. H. L., Smith, G., & Browne, E. J. (2007). Effects of π‐π Interactions on the Separation of PAHs on Phenyl‐Type Stationary Phases. Journal of High Resolution Chromatography, 20(1), 31-34. [Link]

  • Nacalai Tesque. Selectivity of packing materials in reversed phase liquid chromatography. [Link]

  • Tanaka, Y. (2017). Studies on π-interactions in liquid phase separations. Kyoto University Research Information Repository. [Link]

  • Wang, Y., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(82), 67011-67018. [Link]

  • Unknown. Lecture 12: High Performance Liquid Chromatography. University of California, Davis. [Link]

  • Imtakt. Interactions of HPLC Stationary Phases. [Link]

  • D'Orazio, G., et al. (2022). Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. Scientific Reports, 12(1), 2269. [Link]

  • Chromatography Today. Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. [Link]

  • Nacalai Tesque. 7. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]

  • ResearchGate. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(674). [Link]

  • Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. [Link]

  • Dolan, J. W. (2007). The Perfect Method, V: Changing Column Selectivity. LCGC North America, 25(10), 1064-1070. [Link]

  • The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]

  • Shimadzu. Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]

  • Gecse, Z., et al. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 30(9), 2095. [Link]

  • HPLC Primer. Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Croes, K., et al. (2006). An Assessment of the Retention Behaviour of Polycyclic Aromatic Hydrocarbons on Reversed Phase Stationary Phases: Selectivity and Retention on C18 and Phenyl-Type Surfaces. Chromatographia, 64(5-6), 251-259. [Link]

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Publish Comparison Guide: Melting Point Validation for Pure 6-Chloroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Thermal Validation

In the synthesis of isoquinoline-based kinase inhibitors and pharmaceutical intermediates, 6-Chloroisoquinoline-1-carbonitrile serves as a high-value scaffold.[1] Its structural integrity—specifically the regiochemistry of the chlorine at position C6 and the nitrile at C1—is pivotal for downstream structure-activity relationship (SAR) data.

This guide objectively compares the validation of this compound using High-Precision Automated Optoelectronic Detection versus Standard Manual Capillary Methods . Furthermore, it delineates the thermodynamic performance of High-Purity Reference Standards (>99%) against Technical Grade Alternatives (~95%) , providing a robust framework for incoming raw material release.

Why This Matters

For 6-Chloroisoquinoline-1-carbonitrile, a depressed or broadened melting range is often the first indicator of regioisomeric contamination (e.g., 7-chloroisoquinoline-1-carbonitrile) or incomplete cyanation, which HPLC methods might resolve poorly without specific chiral/regio-selective columns.[1]

Technical Comparison: Methodologies & Material Grades

A. Material Grade Performance: Thermodynamics of Purity

The melting point (MP) is a colligative property. Impurities disrupt the crystal lattice, lowering the chemical potential of the solid solvent and causing Melting Point Depression .

FeatureHigh-Purity Standard (>99.5%) Technical Grade Alternative (~95%) Implication for Research
Melting Range Narrow (< 1.5 °C) Broad (> 4.0 °C) Broad ranges indicate solvent entrapment or regioisomers.[1]
Onset Temperature Matches Predicted/CoA Value (e.g., ~140–160°C*)Significantly Depressed (5–10°C lower)Low onset suggests eutectic formation with precursors.
Visual Transition Sharp solid-to-liquid shift"Sweating" phase before collapse"Sweating" indicates amorphous content or moisture.[1]
DSC Endotherm Single, sharp peakSplit peak or shoulderShoulders reveal polymorphic mixtures.

*Note: While specific literature MP values vary, structural analogs (e.g., 1-chloroisoquinoline-6-carbonitrile) melt in the 148–152°C range.[1] Users must establish a "Gold Standard" using a Certified Reference Material (CRM).

B. Methodology Comparison: Automated vs. Manual
MetricAutomated Optoelectronic (Recommended) Manual Visual (Capillary)
Detection Principle Transmission of light (clarity change)Human eye (meniscus formation)
Ramp Rate Control PID-controlled linear ramp (e.g., 1.0°C/min)Variable (Bunsen/Oil Bath fluctuations)
Data Integrity Digital video audit trailSubjective notebook entry
Bias Risk Low (Algorithm-based)High (Observer fatigue/anticipation)

Detailed Validation Protocol

This protocol aligns with USP <741> and Ph. Eur. 2.2.14 standards.

Phase 1: Sample Preparation

Objective: Ensure uniform heat transfer.

  • Grinding: Grind 50 mg of 6-Chloroisoquinoline-1-carbonitrile in an agate mortar to a fine, uniform powder. Causality: Coarse crystals create air pockets, leading to uneven heating and artificially broad ranges.

  • Drying: Desiccate the powder under vacuum (P < 10 mbar) at 40°C for 2 hours. Causality: Removes hygroscopic moisture which acts as an impurity.[1]

  • Packing: Fill a clean glass capillary (1.5 mm O.D.) to a height of 3 mm . Tap the capillary on a hard surface or use a packing wire to compact the sample. Validation Check: If the sample moves when inverted, it is too loose.

Phase 2: Instrumental Setup (Automated Method)
  • Start Temperature: Set to 10°C below the expected onset (e.g., start at 130°C if expected is 140°C).

  • Ramp Rate:

    • Fast Ramp: 5°C/min to 135°C (for efficiency).

    • Measurement Ramp: 1.0°C/min through the melt. Causality: High ramp rates cause thermal lag, resulting in falsely high MP readings.

  • Stop Temperature: 5°C above the "Clear Point" (Liquid phase).

Phase 3: Analysis & Criteria

Record two values:

  • Onset Point (Collapse): First drop of liquid visible / Light transmission threshold crosses 10%.

  • Clear Point (Meniscus): Sample is completely liquid / Light transmission plateaus.

Acceptance Criteria (Pass/Fail):

  • Range:

    
    
    
  • Deviation:

    
     within 
    
    
    
    of the Reference Standard.

Logical Workflow Visualization

The following diagram illustrates the decision logic for validating the 6-Chloroisoquinoline-1-carbonitrile batch.

MP_Validation Start Start: Raw Material Receipt (6-Chloroisoquinoline-1-carbonitrile) Prep Sample Prep: Grind, Dry, Pack Capillary Start->Prep Method Select Method Prep->Method Auto Automated Optoelectronic (1.0°C/min ramp) Method->Auto Preferred Manual Manual Visual (Oil Bath/Block) Method->Manual Alternative Result Record Melting Range (Onset to Clear Point) Auto->Result Manual->Result CheckRange Is Range < 2.0°C? Result->CheckRange CheckValue Is Onset within ±2°C of Reference? CheckRange->CheckValue Yes Fail_Impurity FAIL: Suspect Impurities/Solvent CheckRange->Fail_Impurity No (Broad Range) Pass PASS: Release for Synthesis CheckValue->Pass Yes Fail_Identity FAIL: Suspect Wrong Isomer CheckValue->Fail_Identity No (Shifted MP)

Caption: Decision tree for validating material purity and identity based on thermal behavior.

Scientific Rationale & Troubleshooting

The Thermodynamics of Impurity

The relationship between melting point depression (


) and impurity mole fraction (

) is governed by the simplified freezing point depression equation:


Where:

  • 
     is the melting point of the pure solvent (6-Chloroisoquinoline-1-carbonitrile).[1]
    
  • 
     is the heat of fusion.
    
  • Key Insight: Even small amounts (1-2%) of a regioisomer (e.g., 5-chloro analog) will cause a measurable drop in MP because they are structurally similar enough to incorporate into the lattice but different enough to destabilize it.

Common Failure Modes
  • Sublimation: If the compound sublimes before melting, seal the capillary.

  • Decomposition: If the sample darkens (chars) before melting, the MP is not a valid stability indicator. Use DSC to distinguish melting (endothermic) from decomposition (often exothermic).

  • Polymorphism: If the sample melts, resolidifies, and melts again, you are observing a polymorphic transition. This requires recrystallization to the stable form before use in formulation.

References

  • PubChem. 1-Chloroisoquinoline-6-carbonitrile (Isomer Data Support). National Library of Medicine. [Link]

  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.14. Melting Point - Capillary Method. EDQM. [Link]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point & DSC. [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis of Chlorinated Isoquinoline Nitriles

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Elemental Composition in Drug Development

In the synthesis of novel active pharmaceutical ingredients (APIs), particularly complex heterocyclic structures like chlorinated isoquinoline nitriles, the precise determination of elemental composition is a cornerstone of chemical characterization. It serves as a fundamental indicator of purity, a confirmation of molecular structure, and a critical parameter for regulatory submissions. For researchers in drug development, an accurate elemental analysis is not merely a routine check; it is the foundational data that supports the validity of synthetic routes and the quality of the final compound. This guide provides an in-depth comparison of the primary analytical techniques for determining the elemental composition of chlorinated isoquinoline nitriles, with a focus on practical application, data integrity, and the rationale behind methodological choices.

Core Analytical Techniques: A Comparative Overview

The elemental analysis of chlorinated isoquinoline nitriles primarily focuses on the quantification of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl). Three principal techniques are commonly employed, each with distinct advantages and limitations.

TechniquePrincipleAnalytesSpeedCost per SampleKey AdvantagesKey Limitations
CHN Combustion Analysis (Dumas Method) Sample combustion in a high-oxygen environment, followed by separation and quantification of CO2, H2O, and N2 gases via thermal conductivity detection.[1][2][3]C, H, N~5-10 minutesLowHigh precision and accuracy for C, H, and N; well-established and robust method.Does not determine halogens; can be affected by incomplete combustion of refractory compounds.
Combustion Ion Chromatography (CIC) Sample combustion to convert halogens to hydrogen halides, which are then absorbed into a solution and quantified by ion chromatography.[4][5][6][7]Cl, Br, F, I, S~15-20 minutesModerateHigh specificity and sensitivity for halogens; can determine multiple halogens and sulfur simultaneously.Requires a separate analysis from CHN; instrumentation is more complex than CHN analyzers.
X-Ray Fluorescence (XRF) Spectroscopy Excitation of the sample with X-rays and detection of the emitted fluorescent X-rays, which are characteristic of each element.Cl, and other elements Na-U~2-5 minutesLow to ModerateNon-destructive; rapid screening; minimal sample preparation.[8]Generally lower precision and accuracy than combustion methods for light elements; matrix effects can be significant.[8]

Deep Dive into Analytical Methodologies

CHN Combustion Analysis: The Gold Standard for C, H, and N

The Dumas method of combustion analysis is the most widely accepted technique for the determination of carbon, hydrogen, and nitrogen in organic compounds.[1][2] Its prevalence in pharmaceutical analysis is due to its speed, accuracy, and the small sample size required.

The Causality Behind Experimental Choices:

For chlorinated isoquinoline nitriles, which are heterocyclic and halogenated, complete combustion is critical. The nitrogen within the isoquinoline ring system can be more difficult to convert to N2 than in simpler organic molecules, requiring optimized combustion conditions.[1] The presence of chlorine necessitates the use of specific scrubbing reagents in the combustion train to remove the resulting hydrogen chloride (HCl), which would otherwise interfere with the detectors and damage the instrument.

Experimental Protocol: CHN Analysis of a Chlorinated Isoquinoline Nitrile

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh 1-3 mg of sample into a tin capsule s2 Add combustion aid (e.g., tungsten(VI) oxide) if necessary s1->s2 s3 Seal the capsule s2->s3 a1 Place capsule in autosampler s3->a1 a2 Combustion at ~950-1050°C in an oxygen-rich environment a1->a2 a3 Reduction of NOx to N2 over copper a2->a3 a4 Scrubbing of halogens and sulfur a3->a4 a5 Separation of CO2, H2O, and N2 a4->a5 a6 Detection by Thermal Conductivity Detector (TCD) a5->a6 d1 Integration of detector signals a6->d1 d2 Calculation of %C, %H, %N against a standard (e.g., Acetanilide) d1->d2

Caption: Workflow for CHN elemental analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the finely powdered and dried chlorinated isoquinoline nitrile sample into a tin capsule. For compounds known to be difficult to combust, a small amount of a combustion aid such as tungsten(VI) oxide can be added.

  • Instrument Setup: Calibrate the CHN analyzer using a certified reference material (CRM) like acetanilide or sulfanilamide. Ensure the combustion and reduction furnaces are at their setpoint temperatures (typically ~950-1050°C and ~650°C, respectively).

  • Analysis: The sealed capsule is dropped into the combustion furnace. The tin capsule melts and the resulting exothermic reaction aids in the complete combustion of the sample in a pure oxygen environment.

  • Gas Purification and Separation: The combustion gases (CO2, H2O, N2, NOx, and HCl) are passed through a reduction tube containing copper to convert NOx to N2. The gas stream then flows through scrubbers to remove HCl and any sulfur oxides. The remaining CO2, H2O, and N2 are separated by gas chromatography.

  • Detection and Quantification: The separated gases are detected by a thermal conductivity detector (TCD). The instrument's software integrates the detector signals and calculates the percentage of C, H, and N by comparing the sample response to that of the CRM.

Self-Validating System: The use of a certified reference material with a known elemental composition before and after the sample batch analysis ensures the system is performing correctly. The results for the CRM must fall within a narrow, pre-defined tolerance (typically ±0.3% of the theoretical value).

Combustion Ion Chromatography (CIC): Precision in Halogen Determination

For the direct and accurate quantification of chlorine, Combustion Ion Chromatography (CIC) is a superior technique. It combines the complete sample decomposition of combustion with the high sensitivity and specificity of ion chromatography.[4][5][6][7]

The Causality Behind Experimental Choices:

While other methods can determine chlorine, CIC is often preferred for its ability to handle complex matrices and its high specificity, which minimizes interferences that can affect other techniques. The choice of absorption solution is critical to ensure the quantitative capture of the hydrogen chloride gas produced during combustion.

Experimental Protocol: CIC Analysis for Chlorine

CIC_Workflow cluster_prep Sample Preparation cluster_analysis Combustion and Absorption cluster_ic Ion Chromatography cluster_data Data Processing s1 Weigh 1-5 mg of sample into a quartz boat a1 Sample introduction into combustion furnace s1->a1 a2 Pyrohydrolytic combustion at ~1000°C in Ar/O2 stream a1->a2 a3 Absorption of HCl gas into an aqueous solution a2->a3 ic1 Injection of absorption solution a3->ic1 ic2 Separation on an anion-exchange column ic1->ic2 icic3 icic3 ic2->icic3 ic3 Suppressed conductivity detection of Cl- d1 Peak integration and quantification ic3->d1 d2 Calculation of %Cl against a chloride standard d1->d2

Caption: Workflow for Combustion Ion Chromatography.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 1-5 mg of the sample into a quartz boat.

  • Combustion: The sample boat is introduced into a furnace heated to approximately 1000°C. The sample undergoes pyrohydrolytic combustion in a stream of argon and oxygen, which converts the organically bound chlorine into hydrogen chloride (HCl) gas.

  • Absorption: The gas stream is directed into an absorption module where the HCl is trapped in an aqueous solution (e.g., deionized water with a small amount of hydrogen peroxide).

  • Ion Chromatography: A precise volume of the absorption solution is automatically injected into an ion chromatograph. The chloride ions are separated from other potential anions on an anion-exchange column.

  • Detection: The separated chloride ions are detected using a suppressed conductivity detector, which provides high sensitivity.

  • Quantification: The concentration of chloride in the absorption solution is determined by comparing the peak area to a calibration curve prepared from certified chloride standards. The percentage of chlorine in the original sample is then calculated.

Self-Validating System: The method's validity is confirmed by analyzing a certified organic halogen reference material. The recovery of the halogen from the CRM should be within an acceptable range (e.g., 95-105%) to ensure the combustion and absorption processes are efficient.

X-Ray Fluorescence (XRF) Spectroscopy: A Rapid Screening Tool

XRF is a non-destructive technique that can provide a rapid, qualitative and semi-quantitative assessment of the elemental composition of a sample.[8] It is particularly useful for confirming the presence of chlorine and other heavier elements.

The Causality Behind Experimental Choices:

XRF is an attractive option for high-throughput screening or when sample conservation is a priority. For a chlorinated organic compound, the minimal sample preparation is a significant advantage over combustion techniques. However, it's important to recognize that for light elements like carbon and nitrogen, XRF is not a suitable technique for accurate quantification in an organic matrix.

Experimental Protocol: XRF Analysis for Chlorine

XRF_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Press a few hundred mg of sample into a pellet s2 Or place powder in a sample cup with a thin-film window a1 Place sample in the spectrometer s2->a1 a2 Irradiation with X-rays a1->a2 a3 Detection of characteristic fluorescent X-rays for Cl a2->a3 d1 Spectrum deconvolution a3->d1 d2 Quantification using a calibration curve or fundamental parameters d1->d2

Caption: Workflow for X-Ray Fluorescence analysis.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the powdered sample (typically >100 mg) is placed into a sample cup that is sealed with a thin, X-ray transparent film. Alternatively, the powder can be pressed into a pellet.

  • Analysis: The sample is placed in the XRF spectrometer and irradiated with an X-ray beam.

  • Detection: The atoms in the sample absorb the X-ray energy and emit secondary (fluorescent) X-rays at wavelengths characteristic of each element present. The detector measures the energy and intensity of these emitted X-rays.

  • Quantification: The software processes the spectrum to identify the elements present. Quantification of chlorine can be performed using a calibration curve created from standards with a similar matrix or by using fundamental parameters software, which models the X-ray physics.

Self-Validating System: The accuracy of the XRF measurement is checked by analyzing a reference material with a certified chlorine concentration in a similar organic matrix.

Performance Comparison: Experimental Data Insights

Hypothetical Chlorinated Isoquinoline Nitrile: C₁₀H₅ClN₂ (Theoretical Composition: C=63.01%, H=2.64%, N=14.70%, Cl=19 .65%)

TechniqueParameterExpected ResultExpected Precision (RSD)Expected Accuracy (% of Theoretical)
CHN Analysis %C62.9 ± 0.3< 0.5%99.5 - 100.5%
%H2.6 ± 0.3< 1.0%98.5 - 101.5%
%N14.6 ± 0.3< 0.5%99.0 - 101.0%
CIC %Cl19.6 ± 0.4< 2.0%98.0 - 102.0%
XRF %Cl19.5 ± 0.8< 5.0%95.0 - 105.0%

Interpretation of Data:

  • CHN Analysis is expected to provide the highest precision and accuracy for carbon, hydrogen, and nitrogen. The acceptance criterion for elemental analysis in many journals and for regulatory purposes is typically within ±0.4% of the theoretical value.

  • CIC offers excellent accuracy and good precision for chlorine, making it the preferred method for quantitative halogen determination.

  • XRF serves as an excellent rapid screening tool. While its precision and accuracy are generally lower than combustion methods for this application, it can quickly confirm the presence of chlorine and provide a reasonable estimate of its concentration.

Conclusion and Recommendations

For the comprehensive and accurate elemental analysis of chlorinated isoquinoline nitriles, a multi-technique approach is recommended.

  • For Definitive Composition and Purity Assessment: A combination of CHN Combustion Analysis for carbon, hydrogen, and nitrogen, and Combustion Ion Chromatography for chlorine provides the most accurate and defensible data. This dual-analysis approach ensures that all major elemental components are quantified with high precision and is the standard for regulatory submissions and publications.

  • For High-Throughput Screening and Process Monitoring: X-Ray Fluorescence is a valuable tool for rapid confirmation of chlorine content, especially in a process development setting where speed is critical and a semi-quantitative result is sufficient to guide synthetic efforts.

By understanding the principles, strengths, and limitations of each technique, researchers can make informed decisions to generate high-quality elemental analysis data, ensuring the integrity of their research and the quality of their novel pharmaceutical compounds.

References

  • Quality Analysis. (n.d.). Combustion Ion Chromatography (CIC). Retrieved from [Link]

  • VELP Scientifica. (n.d.). Elemental Analysis and the Dumas Method. Retrieved from [Link]

  • Unacademy. (n.d.). Estimation of Nitrogen by Dumas Method. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Combustion Ion Chromatography (CIC). Retrieved from [Link]

  • Patel, R. J., et al. (2021). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. Indian Journal of Chemistry, Section B, 60B(7), 986-995. Retrieved from [Link]

  • Houghton, P. J., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 123. Retrieved from [Link]

  • Szymański, P., et al. (2016). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 21(11), 1530. Retrieved from [Link]

  • BrainKart. (2018, September 29). Estimation of nitrogen - Dumas, Kjeldahls method. Retrieved from [Link]

  • Zare, K., et al. (2025). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. ResearchGate. Retrieved from [Link]

  • BrainKart. (2018, September 29). Estimation of nitrogen - Dumas, Kjeldahls method. Retrieved from [Link]

  • Shistareva, A. I., et al. (2022). Development and Validation of Procedures for Determination of Elemental Toxicants in Herbal Substances and Herbal Medicinal Products. The Bulletin of the Scientific Centre for Expert Evaluation of Medicinal Products. Regulatory Research and Medicine Evaluation, 12(1), 65-78. Retrieved from [Link]

  • Alpha Resources. (n.d.). Certified Reference Materials (CRMs). Retrieved from [Link]

  • Hamilton College. (n.d.). Method Validation Report. Retrieved from [Link]

  • Jones, M. W. (2025). The Dumas method for nitrogen determination. ResearchGate. Retrieved from [Link]

  • Elemental Lab. (n.d.). Halogen Analysis | Combustion Ion Chromatography |OFC-IC analysis. Retrieved from [Link]

  • Conti Testing Laboratories. (n.d.). ASTM E776. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Analytical Services to Characterize New Chemical Entities. Retrieved from [Link]

  • ASTM International. (2016). ASTM E776-16, Standard Test Method for Determination of Forms of Chlorine in Refuse-Derived Fuel. Retrieved from [Link]

  • Clariant. (n.d.). Elemental Analysis and Chemical Properties. Retrieved from [Link]

  • Ortner, H. M., et al. (2021). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. Metals, 11(5), 735. Retrieved from [Link]

  • ResearchGate. (n.d.). XRF and CHNS elemental analysis of the promoted samples (before catalytic test). Retrieved from [Link]

  • Van den Bossche, E., et al. (2011). Determination of Chlorides in Ionic Liquids by Wavelength Dispersive X-ray Fluorescence Spectrometry. Analytical Chemistry, 83(11), 4067-4073. Retrieved from [Link]

  • Lisko, J. G., et al. (2021). Method Validation Approaches for Analysis of Constituents in ENDS. Tobacco Regulatory Science, 7(4), 346-360. Retrieved from [Link]

  • ASTM International. (2016). ASTM E776-16, Standard Test Method for Determination of Forms of Chlorine in Refuse-Derived Fuel. Retrieved from [Link]

  • ASTM International. (2023, April 1). Standard Test Method for Determination of Forms of Chlorine in Refuse-Derived Fuel. Retrieved from [Link]

  • Ortner, H. M., et al. (2021). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. Metals, 11(5), 735. Retrieved from [Link]

  • DIN Media. (n.d.). ASTM E 776 - 2023. Retrieved from [Link]

  • G. A. L. (2020). An International Study Evaluating Elemental Analysis. Organic & Biomolecular Chemistry, 18(21), 4054-4061. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparative study of ICP-AES and XRF analysis of major and minor constituents on geological materials. Retrieved from [Link]

  • Starna. (2020). 2020 Certified Reference Materials for Spectroscopy. Retrieved from [Link]

  • Narema. (2024). Certified Reference Materials 2024. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantifying Lysine and Chloride Counter Ions in Active Pharmaceutical Ingredients through HILIC-UV Analysis. Retrieved from [Link]

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A Senior Application Scientist's Guide to X-ray Crystallography Data of Substituted Isoquinoline-1-carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Blueprint of Drug Discovery

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural alkaloids and synthetic compounds with potent biological activities.[1][2][3] These molecules have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, making them a privileged framework in drug discovery.[1][2][3][4] Within this broad family, substituted isoquinoline-1-carbonitriles represent a particularly compelling subclass. The introduction of the cyano group at the C1 position significantly modulates the molecule's electronic properties and potential for intermolecular interactions, often enhancing its therapeutic potential.[1]

To rationally design and optimize these compounds into effective drugs, we must understand their precise three-dimensional architecture. This is where single-crystal X-ray crystallography becomes an indispensable tool. It provides the ultimate, high-resolution blueprint of the molecule, revealing exact atomic positions, bond lengths, bond angles, and the subtle ways these molecules interact with each other in a crystalline state. This guide provides an in-depth comparison of crystallographic data for this class of compounds, outlines a validated workflow for obtaining high-quality crystals, and explores the profound implications of this structural data for drug development professionals.

Section 1: The Unrivaled Precision of X-ray Crystallography

In modern chemical analysis, researchers have an arsenal of techniques to characterize a new compound. While methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming connectivity and composition, they provide an incomplete picture. NMR reveals the chemical environment of atoms in a solution-state average, and MS provides a mass-to-charge ratio, but neither can definitively describe the three-dimensional arrangement of atoms in space or the specific intermolecular interactions that govern biological recognition.

X-ray crystallography transcends these limitations by providing a static, solid-state snapshot of the molecule at atomic resolution. This is not merely confirmatory; it is revelatory. For drug designers, this technique provides the ground truth for computational models, validates synthetic outcomes, and uncovers the subtle conformational and packing effects driven by different substituents.

Analytical Technique Information Provided Limitations for Drug Design
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, intermolecular interactions (H-bonds, π-stacking), crystal packing.Requires a high-quality single crystal; structure is static and in solid-state.
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei, through-bond and through-space correlations (e.g., NOE).Data represents a time-averaged solution-state conformation; cannot precisely define bond angles or intermolecular packing.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Provides no information on 3D structure or stereochemistry.

Section 2: A Validated Workflow: From Synthesis to Structure

Obtaining a high-quality single crystal suitable for X-ray diffraction is often considered an art, but it is underpinned by rigorous scientific principles.[5] The quality of the crystal is the single most important determinant for the quality of the final structure. The following protocol outlines a robust, self-validating workflow for the synthesis and crystallization of a representative substituted isoquinoline-1-carbonitrile.

Experimental Protocol: Synthesis and Crystallization

The synthesis of the isoquinoline core can be achieved through various established methods, such as the Bischler–Napieralski or Pictet-Spengler reactions, followed by functionalization.[6]

Step 1: Synthesis & Purification (Pre-Crystallization)

  • Synthesize the target substituted isoquinoline-1-carbonitrile using an appropriate literature method.[7]

  • Crucial Causality : Purity is paramount. Impurities can act as nucleation inhibitors or become incorporated into the crystal lattice, leading to disorder and poor diffraction. Purify the crude product meticulously, typically via column chromatography followed by recrystallization, until a purity of >95% is confirmed (e.g., by ¹H NMR and LC-MS).

Step 2: Crystal Growth - The Method of Slow Evaporation Slow evaporation is a straightforward and highly effective technique for growing crystals of organic compounds.[8][9][10]

  • Solvent Selection : Choose a solvent or solvent system in which the compound is moderately soluble.[8] If solubility is too high, the solution will not reach supersaturation; if too low, the compound will precipitate as an amorphous powder. A good starting point is a solvent like ethanol, ethyl acetate, or a mixture such as chloroform/ethanol.[9][10]

  • Solution Preparation : Dissolve 10-20 mg of the purified compound in 1-2 mL of the chosen solvent in a clean, small vial. Gentle warming can be used to aid dissolution.

  • Filtration : Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial. Causality : Dust particles provide unwanted nucleation sites, leading to the formation of many small, unusable microcrystals instead of a few large, single crystals.[8]

  • Evaporation : Cover the vial with a cap, but do not seal it tightly. Alternatively, cover it with parafilm and poke a few small holes with a needle. This allows the solvent to evaporate very slowly over several days to weeks.[9]

  • Incubation : Place the vial in a location free from vibrations and significant temperature fluctuations. A quiet drawer or a dedicated crystallization chamber is ideal.

  • Patience & Observation : Monitor the vial periodically without disturbing it. High-quality, faceted crystals should form over time.

Workflow Diagram

The entire process, from initial chemical synthesis to final data analysis, can be visualized as a linear progression.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction & Analysis start Chemical Synthesis purify Chromatography & Recrystallization start->purify dissolve Dissolve in Solvent purify->dissolve evaporate Slow Evaporation dissolve->evaporate diffract Mount Crystal & Collect Data evaporate->diffract solve Solve Structure diffract->solve refine Refine Model solve->refine analyze Analyze & Validate Structure refine->analyze

Caption: A validated workflow from compound synthesis to structural analysis.

Section 3: Comparative Analysis of Crystal Structures

The true power of crystallography lies in comparison. By analyzing the structures of several related isoquinoline-1-carbonitriles, we can directly observe how a substituent's electronic and steric properties influence the molecule's geometry and its interactions in the solid state. This provides critical insights into structure-activity relationships (SAR).

Below is a comparative table summarizing crystallographic data for representative isoquinoline derivatives. While specific data for a wide range of C1-carbonitriles is consolidated from multiple studies, the principles illustrated by these closely related, structurally determined isoquinolines are directly applicable.

Compound / Substituent Crystal System Space Group Key Geometric Feature / Interaction Reference
Pyrrolo[2,1-a]isoquinoline Derivative MonoclinicP2₁/cMolecule stabilized by intramolecular C-H···O hydrogen bonds. Packing dominated by C-H···O interactions and π-π stacking of aromatic rings (centroid-centroid distance: 3.882 Å).[11]
(E)-N′-benzylideneisoquinoline-5-sulphonohydrazide MonoclinicP2₁/cThe isoquinoline ring system is nearly planar. The crystal packing is stabilized by intermolecular hydrogen bonds.[12]
Methyl O-[(11R, 11aS)-4-oxo-hexahydro-pyrido[1,2-b]isoquinolin-11-yl]carbonodithioate OrthorhombicP2₁2₁2₁Molecules are linked by a combination of weak C—H∙∙∙O, C—H∙∙∙S, and C—H∙∙∙π intermolecular interactions, forming a 3D network.[13][14]
2-amino-1H-benzo[de]isoquinolin-1,3-dione derivative OrthorhombicP2₁/nThe structure is stabilized by intermolecular N-H···N and C-H···N hydrogen bonds, as well as C-H···π interactions.[15]

Analysis of Structural Trends:

  • Influence of Substituents on Conformation: Even minor changes, such as adding a halogen or a methoxy group, can alter the dihedral angles between the isoquinoline core and its substituents. This affects the overall shape and can be critical for fitting into a biological target's binding pocket.

  • Intermolecular Interactions: The nature of the substituents dictates the types of non-covalent interactions that stabilize the crystal lattice. Electron-withdrawing groups on an aromatic ring can enhance π-stacking interactions. The presence of hydrogen bond donors/acceptors (like in amides or sulfonamides) will lead to robust hydrogen-bonding networks, influencing properties like solubility and melting point.[11][13]

  • The Role of the Carbonitrile: The linear, electron-withdrawing cyano group at C1 is a potent hydrogen bond acceptor. It frequently participates in C-H···N interactions, which, while weak, collectively play a significant role in determining the crystal packing arrangement.

Section 4: From Crystal Structure to Drug Candidate: The Impact on R&D

A high-resolution crystal structure is not an academic endpoint; it is a starting point for rational drug design. The precise coordinates obtained from X-ray crystallography are the foundational data that fuel the modern drug discovery engine.

1. Validating Computational Models: Molecular docking simulations are powerful tools for predicting how a ligand might bind to a protein target. However, these are theoretical models. A crystal structure of the ligand provides the "ground truth" conformation. By comparing the computationally predicted lowest-energy conformation with the experimentally determined crystal structure, scientists can validate and refine their computational models, leading to more accurate predictions.

2. Understanding Structure-Activity Relationships (SAR): When a series of analogs shows varying biological activity, crystallography can explain why. A crystal structure might reveal that a highly active compound adopts a specific low-energy conformation that is inaccessible to a less active analog due to steric hindrance from a substituent.

3. Guiding Lead Optimization: With a validated model of the target and the ligand, medicinal chemists can make informed decisions. The crystal structure can reveal an unoccupied pocket near the ligand, suggesting where to add a functional group to increase binding affinity. It can show how a substituent's position influences key intermolecular contacts, guiding the design of new analogs with improved potency and selectivity.[1]

Logic Flow: From Data to Drug

The following diagram illustrates how crystallographic data is integrated into the drug development pipeline.

G cluster_data Experimental Data cluster_model Computational & Design Cycle cluster_output Outcome xray X-ray Crystal Structure Data docking Validate & Refine Computational Docking xray->docking sar Elucidate SAR docking->sar design Rational Design of New Analogs sar->design candidate Improved Drug Candidate design->candidate

Caption: Integration of crystallographic data into the drug design cycle.

Conclusion

For researchers in drug development, X-ray crystallography is more than just an analytical technique; it is a lens that provides an unparalleled view into the molecular world. In the study of substituted isoquinoline-1-carbonitriles, it allows us to move beyond two-dimensional representations and appreciate the intricate three-dimensional structures that dictate biological function. By providing definitive data on molecular geometry and intermolecular interactions, crystallography validates our models, explains our observations, and ultimately empowers us to design more effective and safer medicines. The data presented in this guide underscores the necessity of this powerful technique for any research program focused on this vital class of therapeutic agents.

References

  • Vrabel, V., Svorc, L., Sivy, J., Marchalin, S., & Safar, P. (2018). Structural characterization and crystal packing of the isoquinoline derivative. European Journal of Chemistry, 9(3), 189-193. [Link]

  • Gornicka, A., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(15), 5871. [Link]

  • Vrabel, V., et al. (2018). Structural characterization and crystal packing of the isoquinoline derivative. Semantic Scholar. [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(10), 269-270. [Link]

  • Al-Warhi, T., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Molecules, 22(10), 1723. [Link]

  • Unknown Author. (n.d.). Guide for crystallization. University of Angers. [Link]

  • Al-Warhi, T., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate. [Link]

  • Unknown Author. (2021). Workshop: Crystallization Protocol to Obtain Single Crystals. YouTube. [Link]

  • Unknown Author. (2023). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. ResearchGate. [Link]

  • Boyle, P. D. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University Chemistry. [Link]

  • Unknown Author. (2023). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Unknown Author. (n.d.). scXRD: Growing single crystals. University of York, Chemistry Teaching Labs. [Link]

  • Unknown Author. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Unknown Author. (2022). ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. Zenodo. [Link]

  • Unknown Author. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Bakkali, H., et al. (2021). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Molecules, 27(1), 1. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • da Silva, A. C. M., et al. (2022). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 226-240. [Link]

  • Sharma, A., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 14, 25055-25087. [Link]

  • Unknown Author. (2018). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]

Sources

Safety Operating Guide

6-Chloroisoquinoline-1-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Safety Profile & Immediate Hazards

Before initiating any disposal workflow, you must understand the specific chemical behavior of 6-Chloroisoquinoline-1-carbonitrile. This is not generic organic waste; it is a halogenated aromatic nitrile .

PropertyCritical Safety Implication
Functional Groups Nitrile (-CN): Latent source of Hydrogen Cyanide (HCN) if acidified.Organochloride (-Cl): Requires halogenated waste stream (incineration constraints).
Physical State Solid (typically off-white to yellow powder).
Reactivity Incompatible with Strong Acids (Hydrolysis risk).Incompatible with Strong Oxidizers (Fire/Explosion risk).
GHS Classification Acute Tox. 4 (Oral/Dermal/Inhalation); Skin/Eye Irrit. 2 .
RCRA Status Not P-listed by specific name, but treated as Hazardous Waste (Toxic/Reactive) due to nitrile functionality.

CRITICAL WARNING: NEVER dispose of this compound in acidic waste streams. Contact with acid can liberate Hydrogen Cyanide (HCN) gas, which is rapidly fatal.

Technical Rationale: The "Why" Behind the Protocol

As researchers, we do not follow rules blindly; we follow chemical logic. The disposal protocol for 6-Chloroisoquinoline-1-carbonitrile is dictated by two mechanisms:

  • Nitrile Hydrolysis Stability: Unlike ionic cyanides (e.g., NaCN), the cyano group on the isoquinoline ring is covalently bonded. It is kinetically stable at neutral pH. However, under acidic conditions (pH < 4) or high heat, the nitrile can hydrolyze to the carboxylic acid, releasing ammonium or, in reduction scenarios, potentially HCN. Therefore, pH control is the primary safety barrier.

  • Halogen Incineration: The chlorine atom at position 6 mandates that this waste be incinerated at facilities equipped with acid gas scrubbers (to capture HCl). It cannot be mixed with non-halogenated fuel blending streams.

Waste Segregation & Decision Logic

The following flowchart illustrates the mandatory decision-making process for disposing of 6-Chloroisoquinoline-1-carbonitrile.

DisposalWorkflow Start Waste Generation: 6-Chloroisoquinoline-1-carbonitrile StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Contaminated Debris StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid DoubleBag Double Bag in Heavy Duty Polyethylene SolidPath->DoubleBag LabelSolid Label: 'TOXIC SOLID - ORGANIC NITRILE' (Do Not Acidify) DoubleBag->LabelSolid Container Transfer to Satellite Accumulation (HDPE or Glass Container) LabelSolid->Container SolventCheck Solvent Type? LiquidPath->SolventCheck HaloStream Halogenated Solvent Stream (DCM, Chloroform) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Stream (DMSO, Methanol) SolventCheck->NonHaloStream No Halogens PHCheck CRITICAL: Check pH > 7 HaloStream->PHCheck NonHaloStream->PHCheck Neutralize Adjust to pH 9-10 (Sodium Carbonate) PHCheck->Neutralize If Acidic PHCheck->Container If Neutral/Basic Neutralize->Container EHS Handover to EHS/Waste Contractor (Incineration) Container->EHS

Figure 1: Decision matrix for segregating 6-Chloroisoquinoline-1-carbonitrile waste based on physical state and solvent composition.

Detailed Operational Protocols

Protocol A: Disposal of Solid Waste (Pure Compound)

Applicability: Expired reagents, weighing boat residues, contaminated gloves.

  • Containment: Do not place loose powder directly into a drum. Place the material into a clear polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Seal the first bag with tape, then place it inside a second bag.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: 6-Chloroisoquinoline-1-carbonitrile.

    • Hazards: Toxic, Irritant.[1]

    • Note: Write "ORGANIC NITRILE - DO NOT ACIDIFY" clearly in the comments section.

  • Storage: Store in the "Toxic Solids" satellite accumulation area.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Applicability: HPLC effluent, mother liquor from recrystallization.

  • Solvent Identification: Determine if your solvent system contains halogens (DCM, Chloroform) or is non-halogenated (Methanol, Ethyl Acetate).

    • Rule: If any halogenated solvent is present, the entire mixture is Halogenated Waste .

  • pH Verification (The Safety Lock):

    • Dip a pH strip into the waste solution.

    • Requirement: pH must be

      
      .
      
    • Action: If pH < 7, slowly add saturated Sodium Bicarbonate (

      
      ) or Sodium Carbonate (
      
      
      
      ) solution until pH is neutral or slightly basic (pH 8-9). Do not use strong Hydroxides (NaOH) as this may induce rapid hydrolysis and heat.
  • Transfer: Pour into the appropriate carboy (Halogenated or Non-Halogenated).

  • Log Entry: Record the approximate mass of 6-Chloroisoquinoline-1-carbonitrile added to the carboy on the waste log sheet.

Spill Management & Decontamination

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: If the spill is large (>5g) or dust is airborne, evacuate the immediate area.

  • PPE: Double nitrile gloves, lab coat, safety goggles, and a N95 or P100 respirator if dust is present.

  • Neutralization/Cleanup:

    • Do not use acid.

    • Cover the spill with an absorbent pad or vermiculite.

    • Clean the surface with a 10% Bleach (Sodium Hypochlorite) solution. The hypochlorite oxidizes traces of nitrile/cyanide, rendering them safer.

    • Follow with a water rinse.[1][2]

  • Disposal of Debris: Treat all cleanup materials as Solid Toxic Waste (Protocol A).

Regulatory Context (RCRA)

While 6-Chloroisoquinoline-1-carbonitrile is not explicitly listed on the EPA P-list (Acutely Toxic) or U-list (Toxic), it is regulated under the "Characteristic of Reactivity" (if capable of generating toxic gases) or simply as Listed Hazardous Waste due to the halogenated aromatic structure.

  • Waste Code Assignment:

    • If dissolved in halogenated solvents: F002 (Spent Halogenated Solvents).

    • If pure substance: D003 (Reactive - potential for toxic gas generation) is often applied by conservative EHS officers, though Toxic is the primary characteristic.

References

  • PubChem. (n.d.). Compound Summary: 1-Chloroisoquinoline-6-carbonitrile (Isomer analog for hazard data). National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.